Carbocisteine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H9NO4S |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-(carboxymethylsulfanyl)-2,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,3D |
InChI Key |
GBFLZEXEOZUWRN-DPVWSWNKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isotopic Purity of Carbocisteine-d3
For Researchers, Scientists, and Drug Development Professionals
Carbocisteine-d3, the deuterium-labeled analog of Carbocisteine, serves as a critical internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification in complex biological matrices.[1][2] Its utility is fundamentally dependent on its isotopic purity—the degree to which the intended deuterium (B1214612) atoms have replaced hydrogen atoms without unintended isotopic variants. This guide provides an in-depth analysis of the isotopic purity of this compound, methodologies for its determination, and the implications for research.
Understanding Isotopic Purity
Isotopic purity, or isotopic enrichment, is a quantitative measure of the percentage of a compound that contains the desired stable isotope label. For this compound, this refers to the proportion of molecules where three specific hydrogen atoms have been successfully substituted with deuterium. High isotopic purity is essential to minimize cross-contribution to the analyte signal in mass spectrometry-based assays, ensuring analytical accuracy.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound can vary between suppliers and batches. While specific certificates of analysis should always be consulted for lot-specific data, the following table summarizes typical purity levels encountered in the market.
| Supplier/Source Category | Stated Isotopic Purity | Analytical Method |
| High-Purity Chemical Suppliers | ≥98% | Mass Spectrometry, ¹H NMR |
| Custom Synthesis Providers | Typically 95-99% (specification dependent) | Mass Spectrometry, ¹H NMR |
| Research Grade Material | ≥95% | Mass Spectrometry |
Note: The values presented are representative. Researchers must obtain a Certificate of Analysis for the specific lot being used.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques that can differentiate between isotopologues.[3] The two primary methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]
3.1 High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for quantifying isotopic purity by distinguishing the mass differences between the deuterated compound and its unlabeled counterparts.[3][5][6]
-
Principle: The method leverages the precise mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u). By analyzing the relative intensities of the mass-to-charge (m/z) signals corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) Carbocisteine, the isotopic distribution can be accurately calculated.
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).
-
Infusion & Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC), and ionized using electrospray ionization (ESI).[3]
-
Mass Analysis: The instrument is operated in high-resolution, full-scan mode to capture the isotopic cluster of the molecular ion.
-
Data Analysis: The relative abundance of each isotopologue (M, M+1, M+2, M+3, etc.) is measured. The isotopic purity is calculated by determining the contribution of the d3 peak relative to the sum of all isotopologue peaks, after correcting for the natural isotopic abundance of carbon-13.
-
3.2 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides structural confirmation and an orthogonal method for assessing isotopic purity by observing the absence of proton signals at the sites of deuteration.
-
Principle: Deuterium is NMR-inactive under the conditions used for proton NMR. Therefore, the substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H NMR spectrum. The degree of deuteration can be quantified by comparing the integration of the remaining proton signals to a reference signal.
-
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: A quantitative ¹H NMR spectrum is acquired. Key parameters include a sufficient relaxation delay to ensure full signal recovery for accurate integration.
-
Spectral Analysis: The spectrum is compared to that of an unlabeled Carbocisteine standard. The absence or significant reduction of signals corresponding to the protons at the labeled positions confirms deuteration.
-
Purity Calculation: The isotopic purity is estimated by comparing the integral of a non-deuterated portion of the molecule to the residual signal at the deuterated position. For example, if a signal from a CH₃ group is deuterated to CD₃, the purity is calculated as (1 - (Integral of residual CHD₂ / Integral of a reference proton)) * 100%.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the assessment of this compound isotopic purity and the signaling pathway context in which Carbocisteine's effects are studied.
Caption: Workflow for Determining Isotopic Purity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
Synthesis and Characterization of Carbocisteine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Carbocisteine-d3, a deuterated analog of Carbocisteine. This isotopically labeled compound is a crucial tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry.
Introduction
Carbocisteine, also known as S-carboxymethyl-L-cysteine, is a mucolytic agent used to reduce the viscosity of sputum in respiratory disorders.[1] The introduction of deuterium (B1214612) atoms into the molecule to create this compound (C5H6D3NO4S, Molecular Weight: 182.21) provides a stable, non-radioactive tracer for analytical purposes.[2][3] Its increased mass allows for clear differentiation from the endogenous, unlabeled drug in biological matrices.
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of L-cysteine with a deuterated chloroacetic acid derivative. While specific proprietary methods may vary, a general and plausible synthetic approach is outlined below. This protocol is based on established methods for the synthesis of Carbocisteine and its isotopically labeled analogs.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-Cysteine
-
Chloroacetic acid-d2
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Deionized water
-
Nitrogen gas
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve L-cysteine in deionized water.
-
Addition of Base: Slowly add a solution of sodium hydroxide to the L-cysteine solution while stirring. The temperature should be maintained at or below 25°C.
-
Alkylation with Deuterated Reagent: In a separate vessel, dissolve Chloroacetic acid-d2 in deionized water. Add this solution dropwise to the L-cysteine solution. The reaction mixture is then stirred at a controlled temperature for several hours to ensure complete reaction.
-
Acidification and Precipitation: After the reaction is complete, cool the mixture and slowly add hydrochloric acid to adjust the pH to the isoelectric point of Carbocisteine (around pH 2.5-3.0). This will cause the this compound to precipitate out of the solution.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold deionized water to remove any remaining salts, and then dried under vacuum to yield the final this compound product.
Logical Workflow for this compound Synthesis
Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of the molecule and the position of the deuterium labels.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of unlabeled Carbocisteine, but with the absence of signals corresponding to the positions where deuterium atoms have been incorporated.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the different carbon atoms in the molecule. The signals for carbons directly bonded to deuterium may show a characteristic triplet splitting due to C-D coupling.
Table 1: Predicted ¹³C NMR Chemical Shifts for Carbocisteine
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxyl 1) | ~175 |
| C=O (Carboxyl 2) | ~173 |
| C-N (α-carbon) | ~55 |
| C-S (β-carbon) | ~35 |
| S-CH₂ | ~33 |
Note: Actual chemical shifts for this compound may vary slightly due to solvent effects and the presence of deuterium.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the level of isotopic enrichment.
Table 2: Mass Spectrometry Data for Carbocisteine and this compound
| Analyte | Molecular Formula | Exact Mass [M+H]⁺ |
| Carbocisteine | C₅H₉NO₄S | 180.0325 |
| This compound | C₅H₆D₃NO₄S | 183.0513 |
The mass spectrum of this compound will show a molecular ion peak at m/z 183.0513 for the protonated molecule, confirming the incorporation of three deuterium atoms.
Biological Activity and Applications
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Carbocisteine in biological samples such as plasma and urine.[2] Its chemical and biological behavior is expected to be nearly identical to that of the unlabeled drug, ensuring that it behaves similarly during sample extraction, chromatography, and ionization in mass spectrometry.
Mechanism of Action of Carbocisteine
Carbocisteine exerts its mucolytic effect by restoring the normal balance of sialomucins and fucomucins in the bronchial mucus.[4] It is believed to act by stimulating sialyltransferase, an enzyme involved in the synthesis of sialomucins. This leads to a reduction in mucus viscosity, making it easier to expectorate. Additionally, Carbocisteine has demonstrated anti-inflammatory and antioxidant properties.
Signaling Pathway of Carbocisteine's Anti-inflammatory Action
Caption: A simplified diagram of the signaling pathways involved in the anti-inflammatory effects of Carbocisteine.
Conclusion
The synthesis and characterization of this compound are critical for its use as a reliable internal standard in drug metabolism and pharmacokinetic studies. The synthetic route, while not publicly detailed, can be inferred from standard organic chemistry principles. The rigorous characterization using NMR and MS ensures the identity, purity, and isotopic enrichment of the final product, which is essential for its application in quantitative bioanalysis.
References
An In-depth Technical Guide to the Antioxidant Properties of Carbocisteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant properties of carbocisteine (B549337), a mucolytic agent with increasingly recognized antioxidant and anti-inflammatory capabilities. This document details the dual nature of carbocisteine's antioxidant activity: direct scavenging of reactive oxygen species (ROS) and indirect antioxidant effects mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. We present quantitative data from various in vitro and in vivo studies in structured tables for clear comparison, along with detailed experimental protocols for key assays. Furthermore, this guide visualizes the underlying molecular mechanisms and experimental workflows through detailed diagrams. While the antioxidant potential of carbocisteine is well-documented, this guide also addresses the current knowledge gap regarding its deuterated forms, proposing this as a promising avenue for future research in drug development.
Introduction to Carbocisteine and Oxidative Stress
Carbocisteine, or S-carboxymethyl-L-cysteine, is a mucolytic drug traditionally used to treat respiratory disorders characterized by excessive or viscous mucus.[1] Beyond its mucoregulatory functions, a growing body of evidence highlights its significant antioxidant and anti-inflammatory properties.[2][3] Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous chronic diseases, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and neurodegenerative disorders.[3] Carbocisteine has emerged as a promising therapeutic agent to counteract oxidative damage through multiple mechanisms.[2]
This guide delves into the intricate details of carbocisteine's antioxidant actions, providing researchers and drug development professionals with a thorough understanding of its therapeutic potential.
Direct Antioxidant Mechanisms of Carbocisteine: ROS Scavenging
Carbocisteine has been shown to directly scavenge a variety of harmful reactive oxygen species. This direct antioxidant activity is a crucial first line of defense against oxidative damage.
In Vitro Scavenging Activity
Studies have demonstrated that carbocisteine can effectively neutralize several types of ROS in cell-free systems.[4] This direct scavenging ability contributes to its protective effects against cellular and tissue damage.
Table 1: In Vitro ROS Scavenging Activity of Carbocisteine
| Reactive Oxygen Species (ROS) | Assay Description | Key Findings | Reference |
| Hydrogen Peroxide (H₂O₂) | Cell-free scavenging assay | Carbocisteine demonstrated direct scavenging effects. | [4] |
| Hypochlorous Acid (HOCl) | Cell-free scavenging assay | Carbocisteine exhibited direct scavenging activity. | [4] |
| Hydroxyl Radical (•OH) | Cell-free scavenging assay | Carbocisteine was shown to directly scavenge hydroxyl radicals. | [4] |
| Peroxynitrite (ONOO⁻) | Cell-free scavenging assay | Direct scavenging of peroxynitrite by carbocisteine was observed. | [4] |
Cellular ROS Inhibition
In cellular models, carbocisteine has been shown to inhibit ROS production induced by various stimuli. This cellular activity underscores its potential to protect cells from oxidative stress-induced damage and inflammation.
Table 2: Inhibition of Cellular ROS Production by Carbocisteine
| Cell Type | Inducer of ROS Production | Assay | Key Quantitative Findings | Reference |
| Rat Neutrophils | Not specified | Measurement of ROS generation | Carbocisteine inhibited ROS generation. | [4] |
| NCI-H292 (Human lung mucoepidermoid carcinoma cells) | Human Neutrophil Elastase (HNE) | Measurement of ROS production | L-carbocisteine reduced HNE-induced ROS production. | [5] |
| A549 (Human alveolar epithelial cells) | Hydrogen Peroxide (H₂O₂) | MTT, qRT-PCR, ELISA, Western blot, Immunofluorescence | Carbocisteine (10, 100, 1000 µmol/L) increased cell viability and decreased LDH, IL-6, and IL-8 levels. It also dose-dependently decreased inflammatory cytokine and chemokine mRNA levels. | [6] |
Indirect Antioxidant Mechanisms: The Nrf2 Pathway
Beyond direct ROS scavenging, carbocisteine exerts a more sustained antioxidant effect by activating the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or Nrf2 activators like carbocisteine, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Upregulation of Nrf2 and Antioxidant Enzymes
Carbocisteine has been shown to enhance the expression and nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes.
Table 3: Effect of Carbocisteine on the Nrf2 Pathway and Antioxidant Enzymes
| Study Model | Treatment | Key Quantitative Findings | Reference |
| Rats with acetic acid-induced ulcerative colitis | Carbocisteine (250 or 500 mg/kg) | Boosted Nrf2 expression and upregulated catalase and HO-1 enzymes. | [7][8] |
| Peritoneal and alveolar macrophages (mice) | S-Carboxymethylcysteine (S-CMC) | Dose-dependently enhanced nuclear translocation of Nrf2 and expression of Nrf2-targeted antioxidant genes (GCLC, HO-1). | [9] |
Anti-inflammatory Properties Linked to Antioxidant Activity
The antioxidant effects of carbocisteine are closely intertwined with its anti-inflammatory properties. By reducing oxidative stress, carbocisteine can modulate inflammatory signaling pathways such as NF-κB.
The NF-κB pathway is a key regulator of inflammation. Oxidative stress can activate NF-κB, leading to the production of pro-inflammatory cytokines. Carbocisteine has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.
Table 4: Anti-inflammatory Effects of Carbocisteine via NF-κB Inhibition
| Study Model | Treatment | Key Quantitative Findings | Reference |
| Rats with acetic acid-induced ulcerative colitis | Carbocisteine (250 or 500 mg/kg) | Reduced NF-κB p65 gene expression and nuclear DNA binding activity. Downregulated IL-6 and TNF-α. | [7][8] |
| Human alveolar epithelial cells (A549) | Carbocisteine (10, 100, 1000 µmol/L) | Dose-dependently inhibited TNF-α-induced transcriptional activity of NF-κB. Decreased phosphorylation of NF-κB p65. | [10] |
| Human alveolar epithelial cells (A549) | Carbocisteine | Attenuated H₂O₂-induced phosphorylation of NF-κB p65 and inhibited its nuclear translocation. | [6] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to an oxidative challenge.
Protocol Outline:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to adhere for 24 hours.
-
Treatment: The cells are washed and then treated with various concentrations of carbocisteine along with the DCFH-DA probe.
-
Oxidative Challenge: After a 1-hour incubation, a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), is added to induce oxidative stress.
-
Fluorescence Measurement: The fluorescence is measured at regular intervals using a fluorescence plate reader.
-
Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents.
Nrf2 Activation Assay (ELISA-based)
This assay quantifies the activation of Nrf2 by measuring its binding to a consensus DNA sequence immobilized on a microplate.
Protocol Outline:
-
Nuclear Extraction: Nuclear extracts are prepared from cells treated with or without carbocisteine.
-
Binding to Plate: The nuclear extracts are added to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site. Active Nrf2 in the extract binds to this sequence.
-
Primary Antibody Incubation: A primary antibody specific to the DNA-bound form of Nrf2 is added to the wells.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Colorimetric Detection: A developing solution is added, and the colorimetric signal is measured using a spectrophotometer at 450 nm. The intensity of the signal is proportional to the amount of activated Nrf2.
Future Directions: The Potential of Deuterated Carbocisteine
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to improve the pharmacokinetic and/or pharmacodynamic properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond (the kinetic isotope effect).
Given that the metabolism of carbocisteine can influence its bioavailability and efficacy, a deuterated form of carbocisteine could potentially exhibit:
-
Improved Pharmacokinetic Profile: Slower metabolism could lead to a longer half-life and increased drug exposure.
-
Enhanced Antioxidant Activity: If metabolic pathways compete with the antioxidant actions of carbocisteine, slowing down metabolism could potentiate its antioxidant effects.
To date, there is a notable absence of published research on the antioxidant properties of deuterated carbocisteine. This represents a significant knowledge gap and a promising area for future investigation. Research in this area should focus on:
-
Synthesis of Deuterated Carbocisteine: Developing efficient methods for the selective deuteration of carbocisteine.
-
In Vitro and In Vivo antioxidant assays: Directly comparing the ROS scavenging and Nrf2-activating properties of deuterated and non-deuterated carbocisteine.
-
Pharmacokinetic Studies: Evaluating the metabolic stability and pharmacokinetic profile of deuterated carbocisteine in animal models.
Such studies would be invaluable in determining if deuterated carbocisteine could offer a therapeutic advantage over its parent compound.
Conclusion
Carbocisteine possesses significant antioxidant properties that complement its well-established mucolytic function. Its ability to directly scavenge reactive oxygen species and to activate the Nrf2 antioxidant response pathway provides a solid mechanistic basis for its therapeutic benefits in diseases with an underlying oxidative stress component. The interplay between its antioxidant and anti-inflammatory effects, particularly through the modulation of the NF-κB pathway, further enhances its therapeutic potential. While the current body of evidence strongly supports the antioxidant role of carbocisteine, the exploration of its deuterated forms presents an exciting and untapped area of research that could lead to the development of a next-generation antioxidant therapy. This technical guide serves as a comprehensive resource for scientists and researchers to further explore and harness the full potential of carbocisteine and its derivatives in combating oxidative stress-related diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action [mdpi.com]
- 4. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-inflammatory Effects of Carbocisteine in Respiratory Models: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the anti-inflammatory effects of Carbocisteine in various respiratory models. While the user's query specified Carbocisteine-d3, a deuterated form of Carbocisteine, a comprehensive search of publicly available scientific literature did not yield specific studies or quantitative data on the anti-inflammatory properties of this compound. Deuterated compounds are often used as internal standards or tracers in pharmacokinetic studies.[1] It is generally understood that deuteration may alter the metabolic profile of a drug but is unlikely to change its fundamental mechanism of action. Therefore, the data and mechanisms described herein for Carbocisteine are presented as a strong surrogate for understanding the potential anti-inflammatory effects of this compound.
Introduction
Carbocisteine, an S-carboxymethyl derivative of L-cysteine, is a well-established mucoactive agent used in the management of respiratory disorders characterized by excessive or viscous mucus.[2] Beyond its mucolytic properties, a growing body of evidence highlights its significant anti-inflammatory and antioxidant activities, which are increasingly recognized as central to its therapeutic efficacy in chronic inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD).[2][3] Carbocisteine's multifaceted mechanism of action involves the modulation of key inflammatory signaling pathways, reduction of pro-inflammatory mediators, and attenuation of oxidative stress.[2][4][5]
This guide provides a comprehensive overview of the anti-inflammatory effects of Carbocisteine in various respiratory models, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the anti-inflammatory effects of Carbocisteine.
Table 1: Effects of Carbocisteine on Pro-inflammatory Cytokines and Mediators in In Vitro and In Vivo Models
| Model System | Treatment | Key Findings | Reference |
| Human Tracheal Epithelial Cells | Rhinovirus Infection + Carbocisteine | - Reduced viral titers and viral RNA- Decreased levels of IL-6 and IL-8 | [6] |
| Human Tracheal Epithelial Cells | Respiratory Syncytial Virus (RSV) Infection + Carbocisteine | - Reduced release of IL-1β, IL-6, and IL-8 | [6] |
| Human Alveolar Epithelial A549 Cells | TNF-α Stimulation + Carbocisteine | - Significantly reduced IL-6 and IL-8 production- Attenuated mRNA expression of IL-6, IL-8, TNF-α, IP-10, and MIP-1β | [7] |
| COPD Mouse Model (LPS and cigarette smoke-induced) | Carbocisteine (112.5 and 225 mg/kg/d) | - Dose-dependent decrease in neutrophil counts in BALF- Reduction in KC and IL-6 levels in BALF- Significant inhibition of TNF-α mRNA expression in lung tissues with high-dose Carbocisteine | [8] |
| Rat Model of Bronchitis (SO2 inhalation) | Carbocisteine (500 mg/kg/day, p.o.) | - Significantly prevented the increase in airway resistance | [9] |
| COPD Patients | Carbocisteine (1500 mg/day for 1 year) | - 24% reduction in the number of acute exacerbations compared to placebo | [3] |
Table 2: Effects of Carbocisteine on Mucin Production in a COPD Mouse Model
| Treatment Group | Muc5ac Protein Level (relative to control) | Muc5b Protein Level (relative to control) | Muc5b/Muc5ac Ratio | Reference |
| COPD Model | Increased | Increased | Significantly Lower | [7] |
| COPD Model + High-Dose Carbocisteine (225 mg/kg/d) | Significantly Decreased (P<0.001) | Significantly Decreased (P<0.01) | Significantly Restored (P<0.001) | [7] |
Experimental Protocols
This section details the methodologies employed in key studies to investigate the anti-inflammatory effects of Carbocisteine.
In Vivo COPD Mouse Model
-
Objective: To evaluate the effect of Carbocisteine on airway inflammation, mucin production, and lung function in a mouse model of COPD.
-
Animal Model: C57BL/6J mice.
-
Induction of COPD: Mice are intratracheally instilled with lipopolysaccharide (LPS) on days 1 and 14 and exposed to cigarette smoke for 2 hours, twice a day, for 12 weeks.
-
Treatment: Carbocisteine is administered by gavage at low (112.5 mg/kg/d) and high (225 mg/kg/d) doses for the duration of the COPD induction. A control group receives carboxymethylcellulose.
-
Outcome Measures:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential inflammatory cell counts (e.g., neutrophils).
-
Cytokine Analysis: Levels of pro-inflammatory cytokines such as IL-6, Keratinocyte-derived Cytokine (KC), and TNF-α in BALF and lung tissue homogenates are measured by ELISA or qPCR.
-
Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Alcian Blue-Periodic acid-Schiff (AB-PAS) to evaluate mucus production.
-
Mucin Analysis: Protein levels of Muc5ac and Muc5b in BALF are quantified by ELISA.
-
Lung Function Tests: Airway resistance and dynamic compliance are measured to assess lung function.[7][8]
-
In Vitro Human Alveolar Epithelial Cell Model
-
Objective: To investigate the molecular mechanisms of Carbocisteine's anti-inflammatory effects in response to a pro-inflammatory stimulus.
-
Cell Line: Human alveolar epithelial cell line A549.
-
Inflammatory Stimulus: Tumor Necrosis Factor-alpha (TNF-α) is used to induce an inflammatory response.
-
Treatment: Cells are pre-treated with various concentrations of Carbocisteine before stimulation with TNF-α.
-
Outcome Measures:
-
Cytokine Production: The release of IL-6 and IL-8 into the cell culture supernatant is measured by ELISA.
-
Gene Expression Analysis: The mRNA expression levels of various pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, TNF-α, IP-10, MIP-1β) are quantified using real-time quantitative PCR (RT-qPCR).
-
Signaling Pathway Analysis: The phosphorylation status of key signaling proteins such as NF-κB p65 and ERK1/2 is determined by Western blotting to assess the activation of these pathways.
-
Signaling Pathways and Mechanisms of Action
Carbocisteine exerts its anti-inflammatory effects through the modulation of several key signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In human alveolar epithelial cells, Carbocisteine has been shown to attenuate the phosphorylation of NF-κB p65 and Extracellular signal-regulated kinase 1/2 (ERK1/2) induced by TNF-α.[10] This inhibition leads to a downstream reduction in the production of inflammatory cytokines like IL-6 and IL-8.[7]
Modulation of the Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1). Carbocisteine has been shown to modulate the interplay between Nrf2/HO-1 and NF-κB.[10] By activating the Nrf2 pathway, Carbocisteine can enhance the cellular antioxidant defense, thereby mitigating oxidative stress-induced inflammation.
Experimental Workflow for Investigating Anti-inflammatory Effects
The following diagram illustrates a typical experimental workflow for assessing the anti-inflammatory properties of a compound like Carbocisteine in a respiratory model.
Conclusion
Carbocisteine demonstrates significant anti-inflammatory effects in a variety of respiratory models, acting through multiple mechanisms that include the suppression of pro-inflammatory signaling pathways and the modulation of oxidative stress responses. The data strongly suggest that these anti-inflammatory properties, in addition to its mucoregulatory functions, contribute substantially to its clinical benefits in patients with chronic inflammatory airway diseases. While specific research on this compound is lacking, the extensive evidence for Carbocisteine provides a robust foundation for understanding the therapeutic potential of its deuterated analogue in respiratory inflammation. Further studies are warranted to directly investigate the anti-inflammatory profile and potential pharmacokinetic advantages of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbocysteine: clinical experience and new perspectives in the treatment of chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carbocisteine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the effect of oral administration of carbocysteine on ventilatory parameters in the SO2 inhalation model of bronchitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: High-Throughput Quantification of Carbocisteine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carbocisteine (B549337) in human plasma. The assay utilizes a stable isotope-labeled internal standard, carbocisteine-d3 (B1161545), to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. This method is well-suited for pharmacokinetic and bioequivalence studies in clinical and preclinical research.
Introduction
Carbocisteine is a mucolytic agent used in the treatment of respiratory disorders associated with excessive mucus production.[1][2] Accurate determination of its concentration in plasma is crucial for pharmacokinetic assessments. This application note presents a validated LC-MS/MS method that offers high sensitivity, selectivity, and a rapid turnaround time for the analysis of carbocisteine in human plasma, employing this compound as the internal standard.[3][4]
Experimental
Materials and Reagents
-
Carbocisteine reference standard (purity ≥99.0%)
-
This compound internal standard (purity ≥99.0%)[3]
-
HPLC grade methanol (B129727) and acetonitrile
-
Formic acid (AR grade)
-
Perchloric acid (GR Grade)
-
Ammonia solution
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Stock and Working Solutions
-
Carbocisteine Stock Solution (1 mg/mL): Accurately weigh and dissolve the carbocisteine reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the carbocisteine stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to an appropriate concentration (e.g., 25 µg/mL).
Sample Preparation Protocol
-
Thaw plasma samples to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.
-
Add 25 µL of the this compound internal standard working solution and vortex for 30 seconds.
-
Add 700 µL of methanol for protein precipitation and vortex for 5 minutes.
-
Centrifuge the samples at 15,000 rpm for 5 minutes at 10°C.
-
Transfer 250 µL of the supernatant to a clean tube.
-
Dilute the supernatant with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v).
-
Transfer the final mixture to an HPLC vial for injection.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | Waters Symmetry Shield RP8 (150 x 3.9 mm, 5 µm) |
| Mobile Phase | A: 0.5% Formic Acid in WaterB: Methanol |
| Gradient | 40% B |
| Flow Rate | 500 µL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 4.5 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Carbocisteine: 180.0 > 89.0this compound: 183.0 > 92.0 (Predicted) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 200 ms |
Results and Discussion
Method Validation
The method was validated according to the USFDA guidelines for bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 50.0 to 6000.0 ng/mL for carbocisteine in human plasma. The lower limit of quantification (LLOQ) was established at 50.0 ng/mL.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 150 | < 5% | < 5% | 95-105% | 95-105% |
| Medium | 2500 | < 5% | < 5% | 95-105% | 95-105% |
| High | 5000 | < 5% | < 5% | 95-105% | 95-105% |
Data adapted from representative methods.
Recovery and Matrix Effect
The extraction recovery of carbocisteine and the internal standard was consistent across the different QC levels.
| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |
| Carbocisteine | 77.62 | 76.11 | 80.01 |
The matrix effect was found to be minimal, indicating that the method is not significantly affected by the plasma matrix.
Workflow Diagram
Caption: Experimental workflow for Carbocisteine quantification.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of carbocisteine in human plasma. The use of a deuterated internal standard, coupled with a simple and efficient sample preparation procedure, ensures the accuracy and precision required for pharmacokinetic and bioequivalence studies.
References
Utilizing Carbocisteine-d3 as an Internal Standard for Accurate Quantification by Mass Spectrometry
Application Note
Introduction
Carbocisteine (B549337), a mucolytic agent, is widely used in the treatment of respiratory disorders. Accurate and reliable quantification of carbocisteine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Carbocisteine-d3, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the physicochemical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization efficiency, which corrects for variations in sample preparation and instrument response. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of carbocisteine in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for carbocisteine quantification using a stable isotope-labeled internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analytical Column | Luna 5u HILIC 200 A (150 x 4.6 mm)[1][2][3] |
| Mobile Phase | Acetone:Buffer (40:60% v/v)[1][2] |
| Flow Rate | 500 µL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transition (Carbocisteine) | 180.0 > 89.0 |
| MRM Transition (this compound) | 183.0 > 92.0 |
| Internal Standard | This compound |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 52.27 µg/mL to 5301.83 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 7% |
| Inter-day Precision (%CV) | < 7% |
| Mean Recovery (Carbocisteine) | 77.91% |
| Matrix Effect (LQC & HQC) | 101.76% and 98.40% |
Experimental Protocols
1. Sample Preparation (Solid Phase Extraction - SPE)
This protocol is adapted from a method developed for a similar stable isotope-labeled internal standard, Carbocisteine-13C3.
-
Materials:
-
Human plasma samples
-
This compound internal standard solution (concentration to be optimized)
-
Perchloric acid
-
SPE cartridges
-
Methanol
-
Water (HPLC grade)
-
Centrifuge
-
-
Procedure:
-
Thaw plasma samples to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of the plasma sample.
-
Spike with 50 µL of the this compound internal standard solution and vortex.
-
Add 50 µL of perchloric acid to precipitate proteins and vortex thoroughly.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: Luna 5u HILIC 200 A (150 x 4.6 mm) or equivalent.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., Acetone) and an aqueous buffer (e.g., containing formic acid or ammonium (B1175870) formate). A typical composition is Acetone:Buffer (40:60% v/v).
-
Flow Rate: 500 µL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Carbocisteine: 180.0 > 89.0 (Quantifier), other transitions can be used as qualifiers.
-
This compound: 183.0 > 92.0 (Internal Standard).
-
-
Optimize other mass spectrometer parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for Carbocisteine quantification.
Caption: Logical relationship for quantification.
References
Application Note: Robust Solid-Phase Extraction Protocol for Carbocisteine-d3 from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive and robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of Carbocisteine-d3 from biological matrices, such as human plasma. This compound, a deuterated stable isotope-labeled internal standard for carbocisteine (B549337), is essential for accurate quantification in pharmacokinetic and bioequivalence studies. The described method utilizes a mixed-mode anion exchange SPE sorbent, leveraging the acidic nature of carbocisteine to achieve high recovery and clean extracts, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). All experimental parameters are presented in detail to ensure reproducibility and facilitate implementation in a laboratory setting.
Introduction
Carbocisteine is a mucolytic agent used in the treatment of respiratory disorders. Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it compensates for matrix effects and variability in sample processing.[1] Solid-phase extraction is a highly effective sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[2][3]
This protocol is designed to provide a reliable method for the extraction of this compound from complex biological samples, ensuring high analyte recovery and removal of endogenous interferences.
Chemical Properties of Carbocisteine
Understanding the physicochemical properties of carbocisteine is fundamental to developing an effective SPE method. As this compound is chemically identical to carbocisteine, apart from its isotopic labeling, their chemical behaviors are analogous.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₄S | [4][5] |
| Molar Mass | 179.19 g/mol | [4] |
| pKa (Strongest Acidic) | 1.84 | [5][6] |
| pKa (Strongest Basic) | 9.14 | [6] |
| logP | -3.2 | [6] |
| Water Solubility | 1.6 g/L | [7] |
The low logP value indicates that carbocisteine is a highly polar compound. The presence of two carboxylic acid groups and one amino group gives it both acidic and basic properties. The strongest acidic pKa of 1.84 suggests that at a pH above this value, the carboxylic acid groups will be deprotonated and carry a negative charge, making it an ideal candidate for anion exchange chromatography.
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is optimized for a mixed-mode, weak anion exchange (WAX) polymeric SPE sorbent. An example of a suitable sorbent is Waters Oasis® WAX. The dual retention mechanism of reversed-phase and anion exchange provides enhanced selectivity and cleaner extracts.[8][9][10]
Materials and Reagents:
-
SPE Cartridges: Weak Anion Exchange (WAX) polymeric sorbent (e.g., 30 mg/1 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (88% or higher)
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Deionized water
-
Biological matrix (e.g., human plasma)
-
This compound internal standard solution
Solutions Preparation:
-
Sample Diluent: 2% Formic acid in water
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized water
-
Wash Solvent 1: 5% Ammonium hydroxide in water
-
Wash Solvent 2: Methanol
-
Elution Solvent: 2% Formic acid in acetonitrile/methanol (10:90, v/v)
SPE Procedure:
A detailed step-by-step protocol for the solid-phase extraction of this compound is provided in the table below.
| Step | Procedure | Volume | Rationale |
| 1. Sample Pre-treatment | Thaw biological samples to room temperature. Vortex to ensure homogeneity. To 500 µL of plasma, add 50 µL of this compound internal standard solution and 500 µL of 2% formic acid in water. Vortex for 30 seconds. | 1.05 mL | Acidification ensures that the carboxylic acid groups of this compound are protonated, preparing them for interaction with the anion exchange sorbent. Dilution reduces sample viscosity. |
| 2. Conditioning | Pass methanol through the SPE cartridge. | 1 mL | Wets the sorbent and activates the reversed-phase retention mechanism. |
| 3. Equilibration | Pass deionized water through the cartridge. | 1 mL | Removes the organic solvent and prepares the sorbent for the aqueous sample. |
| 4. Sample Loading | Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). | ~1 mL | This compound is retained on the sorbent through both reversed-phase and anion exchange interactions. |
| 5. Wash 1 | Pass 5% ammonium hydroxide in water through the cartridge. | 1 mL | The basic wash removes acidic and neutral interferences while the negatively charged this compound remains bound to the positively charged sorbent. |
| 6. Wash 2 | Pass methanol through the cartridge. | 1 mL | This organic wash removes non-polar interferences. |
| 7. Elution | Elute this compound with 2% formic acid in acetonitrile/methanol (10:90, v/v). Collect the eluate. | 2 x 0.5 mL | The acidic elution solvent neutralizes the negative charge on the this compound, disrupting the anion exchange interaction and allowing for its release from the sorbent. The high organic content disrupts reversed-phase interactions. |
| 8. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis. | - | Concentrates the sample and prepares it for injection into the analytical instrument. |
Downstream Analysis: LC-MS/MS
The cleaned and concentrated extract containing this compound is ready for analysis by a validated LC-MS/MS method. A high-performance liquid chromatography system coupled with a tandem mass spectrometer is recommended for its high sensitivity and selectivity.[11]
Typical LC-MS/MS Parameters:
| Parameter | Condition |
| LC Column | Reversed-phase C18 or HILIC column |
| Mobile Phase | A gradient of acetonitrile and water with a formic acid modifier is commonly used. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Specific precursor-to-product ion transitions for Carbocisteine and this compound should be monitored in Multiple Reaction Monitoring (MRM) mode. |
Workflow Diagram
The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from biological samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. fishersci.ca [fishersci.ca]
- 4. Carbocisteine - Wikipedia [en.wikipedia.org]
- 5. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. biotage.com [biotage.com]
- 9. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
Development of a Validated Bioanalytical Method for Carbocisteine Using a Stable Isotope-Labeled Internal Standard
Application Note and Protocol
Introduction
Carbocisteine is a mucolytic agent used to relieve the symptoms of respiratory disorders characterized by excessive or viscous mucus. Accurate quantification of Carbocisteine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document outlines a detailed, validated bioanalytical method for the determination of Carbocisteine in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard (Carbocisteine-¹³C₃). While the prompt specified a deuterated standard, a comprehensive search of available literature did not yield a complete, validated method using such a standard. Therefore, this application note presents a robust alternative using a ¹³C-labeled internal standard, which provides similar advantages in terms of analytical accuracy and precision.
Principle
The method involves the extraction of Carbocisteine and its stable isotope-labeled internal standard, Carbocisteine-¹³C₃, from human plasma via solid-phase extraction. The extracted samples are then analyzed by LC-MS/MS in the positive ion mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Experimental Protocols
Materials and Reagents
-
Carbocisteine reference standard (purity ≥98%)
-
Carbocisteine-¹³C₃ internal standard (purity ≥99%)
-
HPLC-grade methanol (B129727), acetone, and water
-
Formic acid (AR grade)
-
Perchloric acid (GR grade)
-
Human plasma (K₂EDTA)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column: Luna 5u HILIC 200 A (150 x 4.6 mm) or equivalent[1]
-
Computer system with data acquisition and processing software (e.g., MassLynx)[1]
Preparation of Solutions
-
Carbocisteine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Carbocisteine reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Carbocisteine-¹³C₃ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Carbocisteine stock solution in a mixture of methanol and water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (25 µg/mL): Dilute the internal standard stock solution with an appropriate solvent.[1]
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (25 µg/mL) and vortex.[1]
-
Add 50 µL of perchloric acid to precipitate proteins and vortex.[1]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | |
| Column | Luna 5u HILIC 200 A (150 x 4.6 mm) |
| Mobile Phase | Acetone : Buffer (40:60, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Carbocisteine: To be optimizedCarbocisteine-¹³C₃: To be optimized |
| Dwell Time | 200 ms |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Note: Specific MS/MS parameters such as MRM transitions, collision energy, and declustering potential need to be optimized for the specific instrument being used.
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Data Presentation
Table 1: Linearity of Carbocisteine
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 52.27 - 5301.83 | >0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 52.27 | Data not available | Data not available | Data not available |
| Low QC | Specify | <15 | <15 | 85-115 |
| Medium QC | Specify | <15 | <15 | 85-115 |
| High QC | Specify | <15 | <15 | 85-115 |
Note: Specific concentration levels for QC samples and their corresponding precision and accuracy data should be determined during method validation.
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Matrix Effect (%) |
| Carbocisteine | 60.89 | 98.40 - 101.76 |
| Carbocisteine-¹³C₃ (IS) | 68.24 | Not specified |
Mandatory Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Carbocisteine's mechanism of action and metabolism.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Carbocisteine in human plasma using a stable isotope-labeled internal standard. The method is sensitive, specific, and has been validated to meet regulatory requirements, making it suitable for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
References
Application of Carbocisteine-d3 in Pharmacokinetic Studies of Mucolytic Drugs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocisteine (B549337) is a mucolytic drug used to manage respiratory tract disorders characterized by excessive or viscous mucus. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and assessing bioequivalence. The use of a stable isotope-labeled internal standard, such as Carbocisteine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. This approach significantly enhances assay accuracy, precision, and robustness by compensating for variability in sample preparation and matrix effects.[1][2][3]
This compound, a deuterated analog of carbocisteine, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and exhibits similar ionization efficiency.[2] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of carbocisteine.
Pharmacokinetic Parameters of Carbocisteine
Carbocisteine is rapidly absorbed after oral administration.[4] The pharmacokinetic parameters can vary, but typical values are summarized below.
| Parameter | Description | Value |
| Tmax | Time to reach maximum plasma concentration | 1 to 2.0 hours |
| Cmax | Maximum plasma concentration | Varies with dose; e.g., 8.2 µg/mL after a 750 mg dose |
| t½ | Elimination half-life | Approximately 1.33 to 1.87 hours |
| Bioavailability | The proportion of the drug that enters circulation | <10% |
| Metabolism | Primary routes of metabolism | Acetylation, decarboxylation, and sulfoxidation |
| Excretion | Primary route of elimination | Via urine, with 30% to 60% as unchanged drug |
Bioanalytical Method Using this compound
The following protocol outlines a validated LC-MS/MS method for the quantification of carbocisteine in human plasma using this compound as an internal standard. This protocol is based on established methods for carbocisteine analysis, adapted for the use of a deuterated internal standard.
Materials and Reagents
-
Carbocisteine reference standard
-
This compound (Internal Standard - IS)
-
HPLC-grade methanol (B129727) and acetonitrile
-
Formic acid (reagent grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., heparin)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting carbocisteine from plasma samples.
-
Thaw plasma samples to room temperature.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of this compound working solution (e.g., 1 µg/mL in methanol) and vortex for 30 seconds.
-
Add 700 µL of methanol to precipitate proteins.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 15,000 rpm for 5 minutes at 10°C.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
Experimental Workflow: Plasma Sample Preparation
References
Quantification of Carbocisteine in Preclinical Animal Models using Carbocisteine-d3
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of Carbocisteine in plasma samples from preclinical animal models using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol utilizes a stable isotope-labeled internal standard, Carbocisteine-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic (PK) and toxicokinetic (TK) studies. The described method is based on established bioanalytical techniques and can be adapted for various preclinical species.
Introduction
Carbocisteine, chemically known as S-carboxymethyl-L-cysteine, is a mucolytic agent used to treat respiratory disorders characterized by excessive or viscous mucus.[1][2] It works by restoring the balance of sialomucins and fucomucins in bronchial secretions, thereby reducing mucus viscosity.[3][4] Additionally, Carbocisteine exhibits anti-inflammatory and antioxidant properties, potentially through the modulation of signaling pathways such as NF-κB and MAPK.[5]
Accurate quantification of Carbocisteine in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models. This application note details a sensitive and specific LC-MS/MS method for the determination of Carbocisteine in plasma, employing this compound as an internal standard (IS) to correct for matrix effects and variability during sample processing.
Mechanism of Action Signaling Pathway
Carbocisteine's therapeutic effects are attributed to its ability to modulate mucus production and reduce inflammation. It is believed to influence key signaling pathways involved in the inflammatory response in lung tissue.
Carbocisteine's anti-inflammatory mechanism.
Experimental Protocols
This section outlines the materials and procedures for the quantification of Carbocisteine in preclinical animal plasma.
Materials and Reagents
-
Carbocisteine (analytical standard, purity ≥98%)
-
This compound (internal standard, purity ≥98%)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control animal plasma (e.g., rat, mouse, dog) with appropriate anticoagulant (e.g., K2EDTA)
Stock and Working Solutions Preparation
-
Carbocisteine Stock Solution (1 mg/mL): Accurately weigh and dissolve Carbocisteine in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Carbocisteine stock solution with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
IS Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of approximately 25 µg/mL.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Carbocisteine from plasma samples.
-
Label polypropylene (B1209903) tubes for blank, calibration standards, QC samples, and unknown study samples.
-
Add 50 µL of control plasma to the appropriate tubes.
-
Spike with the corresponding Carbocisteine working solutions for calibration standards and QCs.
-
Add 50 µL of the IS working solution to all tubes except the blank.
-
Vortex briefly to mix.
-
Add 200 µL of cold methanol to each tube to precipitate proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that may require optimization based on the specific instrumentation used.
| Parameter | Typical Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol/acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Carbocisteine: 180.0 > 89.0; this compound: 183.0 > 92.0 (representative, requires optimization) |
| Collision Energy | To be optimized for specific instrument |
| Dwell Time | 100-200 msec |
Bioanalytical Method Validation
A summary of typical acceptance criteria for bioanalytical method validation is provided below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Range should cover expected concentrations in preclinical studies (e.g., 50 ng/mL to 5000 ng/mL). |
| Precision and Accuracy | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). |
| Recovery | Consistent and reproducible recovery of Carbocisteine and this compound. While not required to be 100%, it should be consistent across the concentration range. |
| Matrix Effect | Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and internal standard. |
| Stability | Analyte stability evaluated under various conditions: freeze-thaw cycles, bench-top, long-term storage, and post-preparative stability in the autosampler. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., signal-to-noise ratio > 5). |
Data Presentation
The quantitative data from the analysis should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Carbocisteine | 50 - 5000 | ≥ 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 50 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| Low | 150 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Medium | 2000 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High | 4000 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Recovery %CV | Matrix Factor | Matrix Factor %CV |
| Low | ~75 | < 15 | 0.95 - 1.05 | < 15 |
| High | ~80 | < 15 | 0.95 - 1.05 | < 15 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of Carbocisteine in preclinical plasma samples.
Bioanalytical workflow for Carbocisteine.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of Carbocisteine in preclinical animal plasma. This methodology is essential for the pharmacokinetic and toxicokinetic evaluation of Carbocisteine in drug development, ensuring the generation of high-quality data to support regulatory submissions. The provided protocols and validation criteria serve as a comprehensive guide for researchers in the field.
References
- 1. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 2. What is Carbocysteine used for? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Carbocisteine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocisteine (B549337) is a mucolytic agent widely recognized for its efficacy in treating respiratory conditions characterized by excessive or viscous mucus.[1][2][3] Its primary mechanism of action involves the modulation of mucin production, restoring the balance between sialomucins and fucomucins, which ultimately reduces mucus viscosity.[1][4][5] Additionally, carbocisteine exhibits anti-inflammatory properties by suppressing signaling pathways such as NF-κB and ERK1/2 MAPK.[2][4] This document provides detailed application notes and a hypothetical high-throughput screening (HTS) protocol using Carbocisteine-d3 as an internal standard for the discovery of novel mucolytic and anti-inflammatory agents. This assay is designed for researchers in drug discovery and development aiming to identify new chemical entities with therapeutic potential in respiratory diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Application: High-Throughput Screening for Modulators of Mucin Production
This application note describes a cell-based HTS assay to identify compounds that modulate the expression of MUC5AC, a key mucin implicated in respiratory diseases. In this assay, a human bronchial epithelial cell line is stimulated to overexpress MUC5AC. Test compounds are screened for their ability to reduce MUC5AC expression. Carbocisteine is used as a positive control, and its deuterated analog, this compound, serves as an internal standard for quantitative analysis via liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human bronchial epithelial cell line (e.g., Calu-3).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
High-Throughput Screening Assay Protocol
-
Cell Seeding: Seed Calu-3 cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a library of test compounds at a concentration of 10 mM in DMSO. Serially dilute the compounds in the culture medium to achieve final assay concentrations ranging from 0.1 µM to 100 µM.
-
Treatment:
-
Remove the culture medium from the wells.
-
Add 100 µL of fresh medium containing the test compounds, positive control (Carbocisteine, 10 µM), or vehicle control (0.1% DMSO).
-
Induce MUC5AC expression by adding a pro-inflammatory stimulus (e.g., TNF-α, 10 ng/mL) to all wells except the negative control.
-
Incubate the plates for 24 hours at 37°C.
-
-
Sample Preparation for LC-MS Analysis:
-
Following incubation, collect the cell culture supernatant.
-
Add an internal standard solution containing this compound (1 µM) to each sample.
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS analysis to quantify MUC5AC protein levels.
-
LC-MS/MS Quantification of MUC5AC (Hypothetical Parameters)
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
MUC5AC Peptide (surrogate): [Parent ion] > [Daughter ion]
-
This compound (Internal Standard): [Parent ion] > [Daughter ion] (Specific m/z values would be determined experimentally).
-
Data Presentation
Table 1: Hypothetical HTS Results for MUC5AC Inhibition
| Compound ID | Concentration (µM) | MUC5AC Inhibition (%) |
| Test Cmpd 1 | 10 | 85.2 |
| Test Cmpd 2 | 10 | 12.5 |
| Test Cmpd 3 | 10 | 92.1 |
| Carbocisteine (Positive Control) | 10 | 75.8 |
| Vehicle Control | N/A | 0 |
Table 2: Dose-Response Data for a Hit Compound
| Compound Concentration (µM) | MUC5AC Inhibition (%) |
| 0.1 | 15.3 |
| 1 | 45.7 |
| 10 | 88.9 |
| 50 | 95.2 |
| 100 | 96.1 |
Visualizations
References
- 1. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carbocisteine-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Introduction
Carbocisteine-d3 is a deuterium-labeled version of Carbocisteine (B549337), a mucolytic agent used to manage respiratory disorders characterized by excessive mucus. In the realm of drug metabolism and pharmacokinetic (DMPK) studies, isotopically labeled compounds like this compound are invaluable tools. They serve as ideal internal standards for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The stable isotope label ensures that this compound has identical chemical and physical properties to the unlabeled drug, yet is distinguishable by its mass. This allows for accurate and precise quantification of carbocisteine in complex biological matrices such as plasma and urine, which is crucial for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile.
Application Notes
The primary application of this compound in DMPK studies is as an internal standard (IS) for the quantitative determination of carbocisteine in biological samples. The use of a stable isotope-labeled IS is the gold standard in bioanalytical method development, as it compensates for variability in sample preparation and matrix effects during analysis.
Key Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: Co-elution of the analyte and the deuterated internal standard in chromatography ensures that any variations during sample processing and injection are accounted for, leading to more reliable data.
-
Mitigation of Matrix Effects: Biological samples can contain endogenous components that may suppress or enhance the ionization of the analyte in the mass spectrometer. Since this compound has the same physicochemical properties as carbocisteine, it experiences similar matrix effects, allowing for accurate correction.
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to minor variations in experimental conditions.
A typical DMPK study involving this compound would follow a workflow from sample collection to data analysis to determine key pharmacokinetic parameters.
Application Notes and Protocols: Tracing Carbocisteine Metabolic Pathways with Carbocisteine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocisteine (B549337), a mucolytic agent, is widely used in the management of respiratory disorders characterized by excessive or viscous mucus. Understanding its metabolic fate is crucial for optimizing therapeutic strategies and for the development of new drug candidates. The use of stable isotope-labeled compounds, such as Carbocisteine-d3, in conjunction with mass spectrometry, provides a powerful tool for elucidating metabolic pathways and quantifying metabolites with high precision and accuracy. This document provides detailed application notes and protocols for utilizing this compound as a tracer in metabolic studies.
Metabolic Pathways of Carbocisteine
Carbocisteine undergoes several metabolic transformations in the body. The primary metabolic pathways include acetylation, decarboxylation, and to a lesser extent, sulfoxidation.[1][2][3][4] It is now understood that sulfoxidation is not the main metabolic route it was once considered to be.[5] A significant portion of the administered dose is also excreted unchanged in the urine.
Key metabolites of Carbocisteine include:
-
S-(carboxymethylthio)-L-cysteine (CMTC)
-
Thiodiglycolic acid
-
N-acetyl-S-(carboxymethyl)-L-cysteine
-
Decarboxylated metabolites
The enzymes implicated in Carbocisteine metabolism include cysteine dioxygenase and phenylalanine 4-hydroxylase.
Data Presentation: Quantitative Analysis of Carbocisteine Metabolism
The following tables summarize quantitative data on the urinary excretion of Carbocisteine and its metabolites from human studies. While these data are not from a specific this compound tracer study, they provide a baseline for what to expect in terms of metabolite distribution. A study using this compound would allow for more precise quantification and differentiation from endogenous compounds.
Table 1: Urinary Excretion of Carbocisteine and its Metabolites
| Compound | Percentage of Administered Dose Excreted in Urine | Reference |
| Unchanged Carbocisteine | 6% - 56% (mean 23.4%) | |
| S-(carboxymethylthio)-L-cysteine (CMTC) | 1% - 12% (mean 4.4%) | |
| Thiodiglycolic acid | 2% - 20% | |
| Carbocisteine Sulfoxides | < 1% |
Table 2: Pharmacokinetic Parameters of Carbocisteine
| Parameter | Value | Reference |
| Peak Serum Concentration (Cmax) | 1 to 1.7 hours | |
| Plasma Half-life (t1/2) | 1.33 hours |
Experimental Protocols
In Vivo Study Design for Tracing Carbocisteine Metabolism using this compound
This protocol outlines a typical in vivo study in a preclinical model (e.g., rats) to trace the metabolic fate of Carbocisteine using this compound.
Objective: To identify and quantify the major metabolites of Carbocisteine in urine and plasma following oral administration of this compound.
Materials:
-
This compound
-
Male Sprague-Dawley rats (or other appropriate animal model)
-
Metabolic cages for urine and feces collection
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate rats to metabolic cages for at least 3 days prior to the study.
-
Dosing: Administer a single oral dose of this compound to the rats. The dose should be based on previous pharmacokinetic studies.
-
Sample Collection:
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples via tail vein or other appropriate method at time points such as 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Process blood to obtain plasma.
-
-
Sample Storage: Store all urine and plasma samples at -80°C until analysis.
Sample Preparation and LC-MS/MS Analysis of this compound and its Metabolites
This protocol is adapted from established methods for the quantification of Carbocisteine and can be applied to the analysis of this compound and its labeled metabolites.
Objective: To extract and quantify this compound and its metabolites from plasma and urine samples by LC-MS/MS.
Materials:
-
Plasma and urine samples from the in vivo study
-
This compound and non-labeled Carbocisteine standards
-
Internal Standard (e.g., a structurally similar compound or a different isotopically labeled version of Carbocisteine)
-
Methanol (B129727), Acetonitrile (B52724), Formic Acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Protocol:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma and urine samples on ice.
-
Spike samples with the internal standard.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the samples onto the cartridges.
-
Wash the cartridges with a weak organic solvent to remove interferences.
-
Elute this compound and its metabolites with a suitable elution solvent (e.g., methanol with formic acid).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 or HILIC column is suitable for separation.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analytes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The MRM transitions will be specific for this compound and its expected deuterated metabolites.
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standards.
-
-
Signaling Pathways and Experimental Workflows
Carbocisteine has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and ERK1/2 MAPK pathways.
Carbocisteine Metabolism and Analysis Workflow
The following diagram illustrates the overall workflow for a metabolic study of Carbocisteine using a stable isotope-labeled tracer.
Caption: Workflow for a Carbocisteine metabolic study.
Carbocisteine's Influence on NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Carbocisteine can suppress this pathway.
Caption: Carbocisteine inhibits the NF-κB signaling pathway.
Carbocisteine's Influence on ERK1/2 MAPK Signaling Pathway
The ERK1/2 MAPK pathway is another critical signaling cascade involved in inflammation. Extracellular signals activate a cascade of protein kinases (Raf, MEK, and ERK). Activated ERK1/2 can translocate to the nucleus and regulate the expression of inflammatory genes. Carbocisteine has been shown to attenuate the phosphorylation of ERK1/2.
Caption: Carbocisteine inhibits the ERK1/2 MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-evaluation of the metabolism of carbocisteine in a British white population - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carbocisteine-d3 Internal Standard for LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Carbocisteine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a specific focus on the use of Carbocisteine-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the role of an internal standard (IS) in LC-MS analysis?
An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls before sample processing.[1][2] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantification of the target analyte (Carbocisteine).[3][4][5]
Q2: Why is a stable isotope-labeled compound like this compound the preferred internal standard for Carbocisteine analysis?
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative LC-MS analysis.[1][6] This is because they have nearly identical chemical and physical properties to the analyte of interest.[3] This ensures they behave similarly during sample extraction, chromatography, and ionization, providing the most accurate compensation for analytical variability.[6] While some methods have used structural analogs like Rosiglitazone, a SIL-IS is generally superior.[7][8][9]
Q3: What are the key criteria for selecting a suitable internal standard?
When selecting an internal standard, the following should be considered:
-
Structural Similarity: Ideally, a stable isotope-labeled version of the analyte.[4]
-
Chemical Stability: The IS must be stable throughout the entire analytical process.[4]
-
Mass-to-Charge (m/z) Difference: The m/z of the IS should be sufficiently different from the analyte to be easily distinguished by the mass spectrometer.[4][10]
-
Absence in Matrix: The internal standard should not be naturally present in the sample matrix.[4]
-
Co-elution: The IS should ideally co-elute with the analyte to experience similar matrix effects.[3]
Q4: At what stage of the experimental workflow should the internal standard be added?
The internal standard should be added as early as possible in the sample preparation process, typically before any extraction or protein precipitation steps.[1][3] This ensures that it can account for any analyte loss during these procedures.
Q5: What is a typical concentration range for an internal standard?
There is no universal concentration for an internal standard. The optimal concentration should be determined during method development.[3] A common practice is to use a concentration that is in the mid-range of the calibration curve, or roughly 1/3 to 1/2 of the upper limit of quantification (ULOQ).[3] The goal is to have a consistent and reproducible signal that is well above the limit of detection but does not saturate the detector.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing and using an internal standard for Carbocisteine LC-MS analysis.
| Problem | Potential Cause | Recommended Action |
| High Variability in IS Signal Across Samples | Inconsistent sample preparation (e.g., pipetting errors, variable extraction recovery).[11] | Review and standardize the sample preparation protocol. Ensure consistent timing and technique for each step. |
| Matrix effects varying between samples.[11] | Use a stable isotope-labeled internal standard like this compound to minimize the impact of matrix effects.[3] If issues persist, consider additional sample cleanup steps. | |
| Autosampler malfunction (inconsistent injection volumes).[11] | Perform an injection precision test with a standard solution to verify autosampler performance. | |
| No IS Signal or Very Low Signal in All Samples | Error in IS solution preparation (wrong concentration or solvent). | Prepare a fresh internal standard spiking solution and re-analyze. |
| Forgetting to add the IS solution to the samples.[11] | Review the sample preparation checklist to ensure the IS was added. | |
| Incorrect MS/MS transition being monitored for the IS.[11] | Verify the precursor and product ions for this compound in the mass spectrometer method. | |
| Severe ion suppression. | Perform a post-column infusion experiment to assess ion suppression at the retention time of the analyte and IS. | |
| IS Signal Decreases Over the Course of an Analytical Run | Contamination of the ion source or mass spectrometer optics.[11] | Clean the ion source and perform system suitability tests. |
| Degradation of the internal standard in the prepared samples in the autosampler. | Assess the stability of this compound in the final sample matrix under the autosampler conditions. | |
| Non-linear Calibration Curve at High Concentrations | Ion source saturation due to high concentrations of both analyte and IS.[12] | Optimize the IS concentration. It may be necessary to use a lower concentration. Dilute samples with high analyte concentrations. |
| "Cross-talk" where the analyte contributes to the IS signal.[12] | Check for isotopic contributions from a high concentration of unlabeled Carbocisteine to the this compound signal channel.[12] Ensure the mass spectrometer has sufficient resolution to distinguish between the analyte and IS. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Carbocisteine and this compound Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Carbocisteine and this compound reference standards.
-
Dissolve each in 1 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a final concentration of 1 mg/mL.[7]
-
-
Carbocisteine Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Carbocisteine stock solution with the appropriate solvent (e.g., 50:50 methanol:water).[7] These solutions will be used to spike into the blank matrix to create the calibration curve.
-
-
This compound Internal Standard Spiking Solution:
-
Dilute the this compound stock solution to a concentration that is expected to be in the mid-range of the intended calibration curve. The final concentration in the sample should be optimized as described in Protocol 2.
-
Protocol 2: Optimization of Internal Standard Concentration
-
Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal without causing detector saturation or significant variability.
-
Methodology:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations of Carbocisteine.
-
For each QC level, prepare samples with three different concentrations of this compound (e.g., low, mid, and high). The "mid" concentration can be a starting point based on typical concentrations used for similar assays.
-
Process and analyze these samples using the developed LC-MS/MS method.
-
-
Evaluation Criteria:
-
Signal Intensity: The IS peak area should be consistent across all samples at a given concentration. A good rule of thumb is to aim for a response that is at least 10 times the signal-to-noise ratio.
-
Precision: The coefficient of variation (%CV) of the IS peak area should be less than 15% across the batch.
-
Accuracy and Precision of QC Samples: The calculated concentrations of the QC samples should be within acceptable limits (typically ±15% of the nominal value, and ±20% for the lower limit of quantitation).
-
Select the IS concentration that provides the best overall performance in terms of signal stability and accuracy of the QC samples.
-
| IS Concentration Level | Carbocisteine QC Level | IS Peak Area (%CV) | QC Accuracy (% Bias) | QC Precision (%CV) | Recommendation |
| Low (e.g., 50 ng/mL) | LLOQ, LQC, MQC, HQC | Evaluate | Evaluate | Evaluate | May result in poor signal-to-noise and higher variability. |
| Mid (e.g., 250 ng/mL) | LLOQ, LQC, MQC, HQC | Evaluate | Evaluate | Evaluate | Often a good starting point, providing a balance of signal intensity and minimizing saturation. |
| High (e.g., 1000 ng/mL) | LLOQ, LQC, MQC, HQC | Evaluate | Evaluate | Evaluate | May lead to ion suppression or detector saturation, especially at high analyte concentrations. |
Note: The concentration values in the table are for illustrative purposes only and should be adapted based on the specific instrument and assay sensitivity.
Protocol 3: Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of plasma sample into a microcentrifuge tube.[7]
-
Add 25 µL of the optimized this compound internal standard spiking solution and vortex for 20-30 seconds.[7]
-
Add 700 µL of methanol to precipitate the proteins and vortex for 5 minutes.[7]
-
Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.[7]
-
Transfer 250 µL of the supernatant to a clean tube.[7]
-
Dilute with 250 µL of a dilution buffer (e.g., 20:80 v/v methanol:0.5% formic acid).[7]
-
Transfer the final solution to an HPLC vial for analysis.[7]
Visualizations
Caption: Experimental workflow for Carbocisteine analysis.
Caption: Troubleshooting logic for high IS variability.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. nebiolab.com [nebiolab.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cerilliant.com [cerilliant.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting matrix effects in Carbocisteine-d3 bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Carbocisteine-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the biological sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results for this compound.[3]
Q2: I'm observing poor accuracy and precision in my this compound assay. Could this be due to matrix effects?
A2: Yes, inconsistent or significant matrix effects are a common cause of poor accuracy and precision in LC-MS/MS bioanalysis. If endogenous components of the matrix vary between samples or lots, the degree of ion suppression or enhancement can change, leading to unreliable quantification.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound method?
A3: The most common method is the post-extraction spike technique, where you calculate the Matrix Factor (MF). This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a neat solution of this compound at the same concentration.
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
For a thorough assessment, it is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.
Q4: What is an Internal Standard (IS) Normalized Matrix Factor and why is it important?
A4: The IS Normalized Matrix Factor is calculated by dividing the Matrix Factor of the analyte (this compound) by the Matrix Factor of the internal standard. A value close to 1 suggests that the internal standard is effectively compensating for the matrix effects experienced by the analyte. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended as it is expected to have nearly identical chromatographic and ionization behavior to the analyte.
Q5: What are the common strategies to troubleshoot and mitigate matrix effects for this compound?
A5: Common troubleshooting strategies include:
-
Optimization of Sample Preparation: Employing more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide a cleaner sample extract compared to simple protein precipitation (PPT).
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Chromatographic Separation: Modifying the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from interfering matrix components is a crucial step.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.
Troubleshooting Guides
Issue: Significant Ion Suppression or Enhancement Observed
If you have determined that your this compound assay is suffering from significant matrix effects, follow this troubleshooting guide.
Step 1: Evaluate Your Sample Preparation Method
Protein precipitation is a common and rapid sample preparation technique, but it may not be sufficient to remove all interfering matrix components. Consider alternative extraction methods to improve sample cleanliness.
-
Solid-Phase Extraction (SPE): This technique can provide a significantly cleaner extract by utilizing specific sorbent chemistry to retain the analyte while washing away interfering components.
-
Liquid-Liquid Extraction (LLE): This method partitions the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
Step 2: Optimize Chromatographic Conditions
If matrix effects persist after improving sample preparation, the next step is to optimize your chromatographic method to separate this compound from the co-eluting interferences.
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Gradient Modification: Adjust the mobile phase gradient to increase the resolution between this compound and any interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC) to alter the selectivity of the separation. A study on Carbocisteine impurity profiling successfully used a mixed-mode column combining hydrophobic and strong cation exchange functionalities.
Step 3: Ensure Appropriate Internal Standard Selection and Use
The use of a stable isotope-labeled internal standard like this compound is the best practice to compensate for matrix effects. Ensure that the IS is added to the samples before any extraction steps to account for variability in both extraction recovery and matrix effects.
Quantitative Data Summary
The following tables summarize quantitative data from published methods for Carbocisteine bioanalysis, demonstrating the impact of different sample preparation techniques on matrix effects.
Table 1: Matrix Effect Assessment using Protein Precipitation
| Analyte | Internal Standard | Matrix Factor (Analyte) | Matrix Factor (IS) | IS Normalized Matrix Factor | Reference |
| Carbocisteine | Rosiglitazone | 0.84 | 0.84 | 1.01 |
Table 2: Matrix Effect Assessment using Solid-Phase Extraction (SPE)
| Analyte | Internal Standard | Quality Control Level | Matrix Effect (%) | IS Normalized Matrix Factor | Reference |
| Carbocisteine | Carbocisteine 13C3 | Low (LQC) | 101.65 | 0.93 - 1.05 | |
| Carbocisteine | Carbocisteine 13C3 | High (HQC) | 99.72 | 0.99 - 1.01 |
Experimental Protocols
Protocol 1: Protein Precipitation for Carbocisteine in Human Plasma
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To 200 µL of a plasma sample in a 2-mL microcentrifuge tube, add 25 µL of the internal standard solution (Rosiglitazone).
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Vortex for 20-30 seconds.
-
Add 700 µL of methanol (B129727) and vortex for 5 minutes.
-
Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.
-
Transfer 250 µL of the supernatant to an HPLC vial.
-
Dilute the supernatant with 250 µL of a dilution buffer (methanol and 0.5% formic acid, 20:80 v/v).
-
Inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Carbocisteine in Human Plasma
-
Add 50 µL of the internal standard solution (Carbocisteine 13C3, 25 µg/mL) to 500 µL of the plasma sample.
-
Vortex to mix.
-
Add 50 µL of perchloric acid and vortex.
-
Centrifuge at 14,000 rpm for 10 minutes at 2-8°C.
-
Condition an MCX SPE cartridge (30mg/cc) with 1 mL of acetone (B3395972) followed by 1 mL of a washing solution.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge twice with the washing solution.
-
Elute the analyte with 1 mL of the elution solution into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solution.
-
Vortex and let the sample stand at room temperature for 20 minutes before injection into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Comparison of sample preparation workflows.
References
Stability of Carbocisteine-d3 in human plasma during storage and handling
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Carbocisteine-d3 in human plasma during storage and handling for bioanalytical studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in human plasma?
A1: The primary stability concerns for this compound, similar to its non-labeled counterpart carbocisteine (B549337), in human plasma involve its degradation under various storage and handling conditions. Key stability aspects to evaluate include freeze-thaw stability, short-term (bench-top) stability at room temperature, and long-term storage stability at low temperatures (e.g., -20°C and -70°C).
Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?
A2: Based on studies of similar molecules, this compound is expected to be stable for multiple freeze-thaw cycles. For instance, carbocisteine has been shown to be stable for up to five freeze-thaw cycles when stored at -70°C ± 15°C and -20°C ± 10°C, with the mean percentage nominal values remaining within ±15% of the predicted concentrations[1]. Another study demonstrated acceptable stability after four freeze-thaw cycles at both -70ºC ± 15ºC and -30ºC ± 10ºC[2].
Q3: For how long is this compound stable in human plasma at room temperature (bench-top stability)?
A3: this compound in human plasma is expected to be stable for several hours at room temperature. Studies on carbocisteine have shown acceptable bench-top stability for at least 10.25 hours and up to 17 hours and 29 minutes[1][2]. The mean percentage nominal values remained within acceptable limits during these periods.
Q4: What are the recommended long-term storage conditions for human plasma samples containing this compound?
A4: For long-term storage, it is recommended to keep human plasma samples containing this compound at -70°C ± 15°C or -20°C ± 10°C. Studies have demonstrated the stability of carbocisteine in plasma for at least 23 days at these temperatures[1]. Stock solutions of carbocisteine and its stable isotope have been found to be stable for at least 19 days in a refrigerator. Prolonged storage of plasma at -80°C for up to five years can lead to alterations in the concentrations of some metabolites, so it is crucial to validate long-term stability for the specific analyte and storage duration of a study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between freeze-thaw cycles | - Improper freezing or thawing techniques. - Extended time at room temperature during handling. - Contamination of samples. | - Ensure rapid and consistent freezing (e.g., snap-freezing in liquid nitrogen) and thawing procedures. - Minimize the time plasma samples are kept at room temperature. - Adhere to strict aseptic techniques during sample handling. |
| Degradation observed in samples left on the bench-top | - Exceeding the established bench-top stability time. - Exposure to light or elevated temperatures. | - Process samples within the validated bench-top stability window (e.g., under 10 hours). - Keep samples in a cool, dark environment as much as possible. |
| Low recovery of this compound after long-term storage | - Storage temperature fluctuations. - Improper sealing of storage tubes leading to sublimation. - Degradation over time exceeding the validated stability period. | - Use a calibrated and monitored freezer with stable temperature control. - Ensure storage tubes are properly sealed to prevent sample loss. - Re-validate long-term stability if storage exceeds the previously established period. |
| Variability in internal standard signal | - Instability of the internal standard stock solution. - Inconsistent addition of the internal standard to samples. | - Verify the stability of the this compound stock solution. Short-term stability at room temperature and long-term stability in the refrigerator should be assessed. - Use calibrated pipettes and consistent procedures for adding the internal standard. |
Experimental Protocols
Freeze-Thaw Stability Assessment
This protocol is designed to determine the stability of this compound in human plasma subjected to multiple freeze-thaw cycles.
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Sample Preparation: Spike a known concentration of this compound into pooled human plasma to prepare low and high-quality control (LQC and HQC) samples. Aliquot these samples into multiple tubes.
-
Freezing: Freeze the LQC and HQC samples at the desired storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thawing: Thaw the samples unassisted at room temperature.
-
Cycling: Repeat the freeze-thaw process for a predetermined number of cycles (e.g., three to five).
-
Analysis: After the final thaw cycle, analyze the LQC and HQC samples using a validated LC-MS/MS method.
-
Comparison: Compare the concentrations of the cycled samples against freshly prepared calibration curve standards and control samples that have not undergone freeze-thaw cycles. The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration.
Bench-Top Stability Assessment
This protocol evaluates the stability of this compound in human plasma at room temperature.
-
Sample Preparation: Prepare LQC and HQC samples by spiking this compound into human plasma.
-
Storage: Keep the LQC and HQC samples on the bench-top at room temperature for a specified period (e.g., 6, 12, or 24 hours).
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Analysis: At the end of the storage period, process and analyze the samples using a validated LC-MS/MS method.
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Comparison: Calculate the percentage nominal concentration of the stored samples against freshly prepared calibration curve standards. The stability is acceptable if the results are within ±15% of the nominal values.
Long-Term Stability Assessment
This protocol assesses the stability of this compound in human plasma over an extended period.
-
Sample Preparation: Prepare and aliquot LQC and HQC samples of this compound in human plasma.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of LQC and HQC samples and analyze them using a validated LC-MS/MS method.
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Comparison: Compare the concentrations of the stored samples to freshly prepared standards. Stability is confirmed if the mean concentrations remain within ±15% of the nominal concentrations.
Quantitative Data Summary
Table 1: Summary of Freeze-Thaw Stability of Carbocisteine in Human Plasma
| Storage Temperature | Number of Cycles | Concentration Level | Mean % Nominal | Reference |
| -70°C ± 15°C | 4 | LQC | 96.14 | |
| -70°C ± 15°C | 4 | HQC | 101.79 | |
| -30°C ± 10°C | 4 | LQC | 95.39 | |
| -30°C ± 10°C | 4 | HQC | 104.98 | |
| -70°C ± 15°C & -20°C ± 10°C | 5 | LQC & HQC | Within ±15% |
Table 2: Summary of Bench-Top Stability of Carbocisteine in Human Plasma
| Duration | Concentration Level | Mean % Nominal | Reference |
| 10.25 hours | LQC | 93.23 | |
| 10.25 hours | HQC | 96.88 | |
| 17 hours 29 minutes | LQC & HQC | Within ±15% |
Table 3: Summary of Long-Term Stability of Carbocisteine in Human Plasma
| Storage Temperature | Duration | Concentration Level | Stability | Reference |
| -70°C & -20°C | 23 days | LQC & HQC | Within ±15% |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in human plasma.
Caption: Factors influencing the stability of this compound and their impact on bioanalytical results.
References
Overcoming challenges in the chromatographic separation of Carbocisteine and Carbocisteine-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of Carbocisteine (B549337) and its deuterated internal standard, Carbocisteine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of Carbocisteine?
A1: Carbocisteine is a polar compound, which can lead to poor retention on traditional reversed-phase columns like C18. Key challenges include achieving adequate retention, obtaining symmetrical peak shapes, and separating it from endogenous components in biological matrices, which can cause ion suppression or enhancement in mass spectrometry.[1][2] Some methods utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns to improve retention.[1][3]
Q2: Why is a stable isotope-labeled internal standard like this compound preferred?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound or ¹³C₃-Carbocisteine, is considered the gold standard for quantitative bioanalysis using LC-MS/MS.[3][4] Because it is chemically almost identical to the analyte, it co-elutes very closely and experiences similar matrix effects and ionization efficiencies.[2][5] This similarity allows it to compensate effectively for variations during sample preparation and analysis, leading to higher accuracy and precision.
Q3: Can Carbocisteine and its deuterated internal standard (e.g., this compound) have slightly different retention times?
A3: Yes, it is a known phenomenon for a deuterated internal standard to have a slightly different retention time than the unlabeled analyte, often eluting slightly earlier.[6] This is due to the minor differences in physicochemical properties caused by the heavier isotope. This small separation is generally acceptable and can even be advantageous in preventing potential cross-signal interference if the mass spectrometer's resolution is insufficient.
Q4: What are the common sample preparation techniques for Carbocisteine analysis in biological matrices?
A4: The most common techniques are protein precipitation (PPT) and solid-phase extraction (SPE).[3][7]
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Protein Precipitation: A simple, fast method where a solvent like methanol (B129727) is added to the plasma sample to precipitate proteins.[7] While efficient, it may result in less clean extracts, potentially leading to more significant matrix effects.[8]
-
Solid-Phase Extraction (SPE): A more selective and rigorous method that provides a cleaner sample extract compared to PPT.[3] This can significantly reduce matrix effects and improve assay sensitivity.[5]
Q5: What type of chromatography is best suited for Carbocisteine?
A5: Both reversed-phase (RP) and HILIC have been successfully used.
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Reversed-Phase (RP-HPLC): Often requires an acidic mobile phase to ensure Carbocisteine is in a consistent ionic state.[7][9] Ion-pairing agents can also be used to improve retention.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Particularly effective for retaining and separating highly polar compounds like Carbocisteine.[3][4] A method using a Luna 5u HILIC column has been reported.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the separation of Carbocisteine and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
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Question: My peaks for Carbocisteine and/or this compound are tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for polar, acidic compounds like Carbocisteine is often caused by secondary interactions between the analyte and active sites (e.g., free silanols) on the silica-based column packing.[11]
-
Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., using 0.5% formic acid) to suppress the ionization of free silanols on the column, thereby minimizing secondary interactions.[7][9]
-
Solution 2: Use a Different Column: Employ a column with better end-capping or a different stationary phase, such as a mixed-mode column combining hydrophobic and cation exchange mechanisms, which can provide better peak shapes.[1]
-
Solution 3: Check for Column Contamination: Sample matrix components can accumulate at the head of the column.[11] Try flushing the column with a strong solvent or using a guard column to protect the analytical column.[12]
-
Issue 2: Retention Time Instability
-
Question: The retention times for my analyte and internal standard are shifting between injections. What should I investigate?
-
Answer: Retention time shifts can be caused by several factors related to the HPLC system and mobile phase.
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Solution 1: Ensure Mobile Phase Consistency: Inconsistencies in mobile phase preparation can lead to shifts. Ensure accurate measurement and thorough mixing of mobile phase components. The mobile phase should also be properly degassed.[13]
-
Solution 2: Stabilize Column Temperature: Fluctuations in column temperature can cause retention times to vary.[14] Use a column oven to maintain a constant and stable temperature (e.g., 40°C or 45°C).[3][9]
-
Solution 3: Check for System Leaks or Pump Issues: Unstable pressure readings often accompany retention time shifts and may indicate a leak in the system or a problem with the pump's check valves.[13]
-
Issue 3: Matrix Effects (Ion Suppression or Enhancement)
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Question: I am observing significant signal suppression for Carbocisteine, leading to poor sensitivity and reproducibility. How can I mitigate this?
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Answer: Matrix effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer source.[2][15]
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Solution 1: Improve Sample Preparation: The most effective way to reduce matrix effects is to create a cleaner sample extract. If you are using protein precipitation, consider switching to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5][8]
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Solution 2: Optimize Chromatography: Modify your chromatographic method to separate Carbocisteine from the interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column, or switching from reversed-phase to HILIC.[2]
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard: A SIL-IS like this compound will experience the same degree of ion suppression as the analyte, allowing it to accurately correct for signal variability.[2] Ensure the internal standard is functioning correctly.
-
Issue 4: Co-elution of Analyte and Internal Standard
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Question: My Carbocisteine and this compound peaks are perfectly co-eluting, but I want to achieve baseline separation. Is this necessary, and how can I do it?
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Answer: Baseline separation is not necessary and generally not desired for an analyte and its SIL-IS in LC-MS/MS, as they are differentiated by their mass-to-charge ratio (m/z). However, if separation is required, you can try subtle changes to the method.
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Solution 1: Adjust Mobile Phase Composition: Slight changes to the organic solvent ratio or the use of a shallower gradient can sometimes resolve the two peaks due to the isotope effect.[6][16]
-
Solution 2: Change Column or Temperature: A different column chemistry or a change in column temperature might slightly alter the interactions of the analyte and IS with the stationary phase, potentially leading to separation.[16]
-
Data Presentation
Table 1: Comparison of Published Chromatographic Conditions for Carbocisteine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography Type | Reversed-Phase | HILIC | Reversed-Phase |
| Column | Waters Symmetry Shield RP8, 150 x 3.9 mm, 5 µm[7][9] | Luna 5u HILIC 200A, 150 x 4.6 mm[3][4] | BDS Hypersil C18, 250 x 4.6 mm, 5 µm[17] |
| Mobile Phase | Methanol : 0.5% Formic Acid (40:60, v/v)[7][9] | Acetone : Buffer (40:60, v/v)[3][4] | Water : Acetonitrile (95:5, v/v)[17] |
| Flow Rate | 0.5 mL/min[7][9] | 1.0 mL/min[3] | 1.0 mL/min[17] |
| Column Temperature | 40°C[7][9] | 45°C[3] | Ambient[17] |
| Injection Volume | 5 µL[7][9] | Not Specified | 20 µL[17] |
| Run Time | 4.5 min[7][9] | 4.0 min[3] | Not Specified |
| Retention Time | ~2.20 min[7][9] | ~2.0 min[3] | Not Specified |
Table 2: Comparison of Sample Preparation Protocols
| Parameter | Method 1 (PPT) | Method 2 (SPE) |
| Biological Matrix | Human Plasma[7] | Human Plasma[3] |
| Protocol | 200 µL plasma + 25 µL IS, vortex. Add 700 µL methanol, vortex 5 min. Centrifuge at 15,000 rpm for 5 min. Dilute 250 µL supernatant with 250 µL dilution buffer.[7] | Solid-phase extraction technique (details not fully specified in abstract).[3] |
| Mean Analyte Recovery | 76-80%[7] | 60.89%[3] |
| Internal Standard | Rosiglitazone[7] | Carbocisteine ¹³C₃[3] |
Table 3: Mass Spectrometry Parameters for Carbocisteine and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Carbocisteine | 180.0 | 89.0 | Positive | [7][9] |
| Rosiglitazone (IS) | 238.1 | 135.1 | Positive | [7][9] |
| Carbocisteine ¹³C₃ (IS) | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Bioanalysis of Carbocisteine in Human Plasma via Protein Precipitation (PPT) and LC-MS/MS (Based on the method described by Dhanure S, et al.)[7][9]
-
Sample Preparation (PPT):
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Rosiglitazone).
-
Vortex the mixture for 20-30 seconds.
-
Add 700 µL of methanol to precipitate the plasma proteins.
-
Vortex vigorously for 5 minutes.
-
Centrifuge the samples at 15,000 rpm for 5 minutes at 10°C.
-
Transfer 250 µL of the resulting supernatant into an HPLC vial.
-
Add 250 µL of dilution buffer (methanol and 0.5% formic acid, 20:80 v/v).
-
Cap the vial and place it in the autosampler.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizations
Caption: Bioanalytical workflow for Carbocisteine quantification.
References
- 1. Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 7. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application | MDPI [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. waters.com [waters.com]
- 12. mastelf.com [mastelf.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
Minimizing ion suppression effects for Carbocisteine-d3 in mass spectrometry
Welcome to the technical support center for the analysis of Carbocisteine-d3 in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing ion suppression effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest (the "matrix") interfere with the ionization of the target analyte, in this case, this compound.[1] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] In complex biological samples like plasma or urine, endogenous materials such as proteins, lipids, and salts are common causes of ion suppression.[3]
Q2: How can I identify if ion suppression is affecting my this compound signal?
A2: A common method to identify ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank sample matrix is then injected onto the LC system. A drop in the constant baseline signal at the retention time of interfering matrix components indicates ion suppression.[2]
Q3: What are the primary causes of ion suppression in LC-MS/MS analysis of this compound?
A3: The primary causes of ion suppression for this compound are co-eluting matrix components from biological samples. These can include:
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Phospholipids: Abundant in plasma and serum samples, they are notorious for causing ion suppression in electrospray ionization (ESI).
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Salts and buffers: High concentrations of non-volatile salts from sample preparation or mobile phases can reduce ionization efficiency.
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Endogenous metabolites: Other small molecules in the biological matrix can compete with this compound for ionization.
Q4: Can the choice of ionization technique affect ion suppression for this compound?
A4: Yes. While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds. If significant ion suppression is observed with ESI, evaluating APCI as an alternative ionization source may be beneficial.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound signal | Ion Suppression: Co-eluting matrix components are interfering with ionization. | 1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone. 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate suppression, but this may compromise sensitivity. |
| Poor peak shape (tailing, fronting) | Column Overload or Contamination: The analytical column may be overloaded with matrix components or contaminated. | 1. Implement a Diverter Valve: Use a diverter valve to direct the early and late eluting, non-target components to waste, preventing them from entering the mass spectrometer. 2. Column Washing: Ensure adequate column washing between injections to remove strongly retained matrix components. |
| Inconsistent results between samples | Variable Matrix Effects: The degree of ion suppression is varying from sample to sample. | 1. Use a Stable Isotope-Labeled Internal Standard: this compound is already an internal standard. Ensure it is being used correctly to compensate for matrix effects. 2. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibrants and samples experience similar matrix effects. |
| Gradual decrease in signal over a run | Instrument Contamination: Buildup of non-volatile matrix components in the ion source. | 1. Optimize Ion Source Parameters: Adjust the ion source temperature and gas flows to facilitate the evaporation of droplets and reduce contamination. 2. Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the ion source components. |
Experimental Protocols
Protocol 1: Assessing Ion Suppression via Post-Column Infusion
This protocol helps to identify the regions in the chromatogram where ion suppression occurs.
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Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 methanol (B129727):water).
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Set up the infusion: Use a syringe pump to deliver the this compound solution at a low flow rate (e.g., 10 µL/min) into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer.
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Equilibrate the system: Start the LC flow with the initial mobile phase conditions and allow the infused this compound signal to stabilize.
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Inject a blank matrix extract: Inject a sample of the extracted blank matrix (e.g., plasma processed by protein precipitation).
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Monitor the signal: Observe the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract compared to protein precipitation, thereby reducing matrix effects.
-
Condition the SPE cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the sample: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the SPE cartridge.
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Wash the cartridge: Wash the cartridge with a weak organic solvent to remove unbound interferences.
-
Elute the analyte: Elute this compound using a suitable solvent mixture (e.g., methanol with a small percentage of ammonia).
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Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Visualizing Workflows and Relationships
Caption: Troubleshooting workflow for ion suppression.
Caption: Comparison of sample preparation techniques.
References
Navigating Variability in Carbocisteine-d3 Quantification: A Technical Support Guide
Welcome to the technical support center for Carbocisteine-d3 quantification assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address variability in their bioanalytical experiments. Here you will find detailed guides and frequently asked questions to ensure the accuracy and reliability of your results.
Troubleshooting Guides
This section provides in-depth, question-and-answer-style guides to address specific issues you may encounter during the quantification of Carbocisteine using its deuterated internal standard, this compound.
Guide 1: Investigating and Mitigating Matrix Effects
Question: My assay is showing significant variability between samples, and I suspect matrix effects. How can I confirm this and what are the mitigation strategies?
Answer:
Matrix effects, the suppression or enhancement of ionization of the analyte and/or internal standard (IS) by co-eluting components in the sample matrix, are a common source of variability in LC-MS/MS assays.[1][2][3] To confirm and address these effects, a systematic approach is recommended.
Experimental Protocol: Matrix Effect Evaluation
A quantitative assessment of matrix effects can be performed by comparing the response of the analyte and IS in the presence and absence of the biological matrix.[2][4]
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a solution of Carbocisteine and this compound in a clean solvent (e.g., mobile phase).
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Set B (Post-Extraction Spike): Extract blank biological matrix (from at least six different sources) and then spike the extracted matrix with Carbocisteine and this compound at the same concentration as Set A.
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Set C (Pre-Extraction Spike): Spike the blank biological matrix with Carbocisteine and this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and Internal Standard Normalized MF:
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Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
IS Normalized MF = (MF of Carbocisteine) / (MF of this compound)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The IS-normalized MF should be close to 1, indicating that the internal standard is effectively compensating for the matrix effect.
-
Data Presentation: Interpreting Matrix Effect Results
| Parameter | Value | Interpretation |
| Matrix Factor (MF) | < 1 | Ion Suppression |
| > 1 | Ion Enhancement | |
| = 1 | No Matrix Effect | |
| IS Normalized MF | Close to 1 | IS effectively compensates for matrix effects. |
| Deviates from 1 | Differential matrix effects on analyte and IS. |
Mitigation Strategies:
-
Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Improve Chromatographic Separation: Modify the LC method (e.g., change the mobile phase, gradient, or column) to separate Carbocisteine and this compound from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
Guide 2: Addressing Poor Peak Shapes
Question: I am observing poor peak shapes (fronting, tailing, or splitting) for Carbocisteine and/or this compound. What are the potential causes and solutions?
Answer:
Suboptimal peak shapes can significantly impact the accuracy and precision of quantification. The issue can originate from various parts of the analytical system.
Troubleshooting Flowchart: Diagnosing Poor Peak Shapes
Caption: A logical workflow for troubleshooting poor peak shapes.
Potential Causes and Solutions:
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase; Column contamination. | Use a column with end-capping; Flush the column with a strong solvent. |
| Peak Fronting | Column overload; Injection solvent stronger than mobile phase. | Reduce sample concentration; Match injection solvent to the initial mobile phase composition. |
| Peak Splitting | Clogged column frit; Void in the column packing. | Back-flush the column; Replace the column if a void is present. |
Guide 3: Managing Inconsistent Internal Standard Response
Question: The peak area of my this compound internal standard is highly variable across my analytical run. What could be causing this?
Answer:
A stable internal standard response is crucial for accurate quantification. Variability can be introduced at multiple stages of the analytical process.
Troubleshooting Decision Tree: Inconsistent IS Response
Caption: A decision tree for diagnosing inconsistent internal standard signals.
Common Causes for IS Variability:
-
Inconsistent Sample Preparation: Errors in pipetting the IS, sample evaporation to dryness, or incomplete reconstitution can lead to significant variability. Ensure consistent and precise execution of the sample preparation protocol.
-
Internal Standard Stability: this compound may degrade in stock solutions, working solutions, or in the biological matrix under certain storage conditions. Perform stability experiments to assess its stability under your experimental conditions.
-
Instrumental Issues: Inconsistent injection volumes or fluctuations in the mass spectrometer's source conditions can affect the IS signal. Perform system suitability tests to ensure instrument performance.
-
Differential Matrix Effects: The matrix may affect the ionization of Carbocisteine and this compound differently, especially if they have a slight chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: Why is there a chromatographic separation between Carbocisteine and this compound?
A1: A slight retention time shift between an analyte and its deuterated internal standard can occur due to the "isotope effect". The increased mass of deuterium (B1214612) can lead to stronger interactions with the stationary phase, resulting in a slightly later elution time for this compound. While often minor, this separation can become problematic if it leads to differential matrix effects.
Q2: My this compound internal standard appears to be contaminated with unlabeled Carbocisteine. How can I check for this and what is the acceptable limit?
A2: Contamination of the deuterated internal standard with the unlabeled analyte can lead to an overestimation of the analyte concentration, particularly at the lower end of the calibration curve.
Experimental Protocol: Assessing IS Purity
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of Carbocisteine.
-
Spike with Internal Standard: Add this compound at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for unlabeled Carbocisteine.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for Carbocisteine.
Q3: What are the key validation parameters I should assess for my this compound quantification assay according to ICH M10 guidelines?
A3: A full validation of a bioanalytical method should include the following parameters to ensure its reliability.
Data Presentation: Key Bioanalytical Method Validation Parameters (ICH M10)
| Validation Parameter | Acceptance Criteria |
| Selectivity & Specificity | No significant interference at the retention time of the analyte and IS in blank samples. |
| Calibration Curve | At least 6 non-zero standards; r² ≥ 0.99. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) of the nominal concentration. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability should be demonstrated under expected conditions (freeze-thaw, short-term, long-term, in-processed samples). |
| Carry-over | Response in a blank sample following a high concentration sample should be ≤20% of the LLOQ response. |
Q4: Can I use a structural analogue as an internal standard instead of this compound?
A4: While a stable isotope-labeled internal standard like this compound is the preferred choice due to its similar physicochemical properties to the analyte, a structural analogue can be used. However, it is crucial to demonstrate that the structural analogue behaves similarly to Carbocisteine during sample extraction and ionization to ensure it effectively compensates for variability. If persistent issues with this compound cannot be resolved, a ¹³C-labeled internal standard could be considered as it is generally less prone to chromatographic shifts.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Carbocisteine: A Focus on Internal Standards in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Carbocisteine in human plasma, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The primary distinction between the two methods lies in the choice of internal standard (IS), a critical component in bioanalytical assays for ensuring accuracy and precision.[1][2][3][4][5]
Method A employs a stable isotope-labeled internal standard, Carbocisteine-¹³C₃, which is considered the gold standard due to its close physicochemical similarity to the analyte. Method B utilizes a structurally different molecule, Rosiglitazone, as the internal standard. This guide will objectively present the performance of each method based on published experimental data, offering insights into the impact of the internal standard on method validation parameters.
It is important to note that the data presented for Method A and Method B are derived from separate validation studies. Therefore, this guide serves as a comparative summary of their individual performances rather than a direct head-to-head experimental comparison under identical conditions.
I. Overview of ICH Q2(R1) Validation Parameters
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose. The ICH Q2(R1) guideline outlines the key validation characteristics that should be considered:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
II. Comparative Analysis of Validation Data
The following tables summarize the quantitative data from the validation of Method A (using Carbocisteine-¹³C₃ as IS) and Method B (using Rosiglitazone as IS).
Table 1: Linearity and Range
| Parameter | Method A (with Carbocisteine-¹³C₃ IS) | Method B (with Rosiglitazone IS) | ICH Q2(R1) Guideline |
| Linearity Range | 52.27 µg/mL to 5301.83 µg/mL[6][7] | 50.000 ng/mL to 6000.000 ng/mL[8][9][10] | The range should be established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[1] |
| Correlation Coefficient (r²) | > 0.99[6] | Not explicitly stated, but linearity was validated. | A correlation coefficient of ≥ 0.995 is generally considered acceptable.[2] |
Table 2: Accuracy and Precision
| Parameter | Method A (with Carbocisteine-¹³C₃ IS) | Method B (with Rosiglitazone IS) | ICH Q2(R1) Guideline |
| Intra-day Precision (%RSD) | ≤ 15%[7] | ≤ 7%[11][12] | For assays, RSD ≤ 2.0% is often acceptable, but wider ranges can be justified for bioanalytical methods.[3] |
| Inter-day Precision (%RSD) | ≤ 15%[7] | ≤ 7%[11][12] | Similar to intra-day precision, with acceptable limits depending on the application.[3] |
| Accuracy (% Recovery) | Within ±15% of nominal concentration[7] | Within ±15% of nominal concentration[9] | Typically 98-102% for assays, but 80-120% can be acceptable for bioanalytical methods.[3] |
Table 3: Recovery
| Parameter | Method A (with Carbocisteine-¹³C₃ IS) | Method B (with Rosiglitazone IS) |
| Analyte Recovery | 60.89%[6] | 76.11% - 80.01%[9] |
| Internal Standard Recovery | 68.24%[6] | 83.33%[9] |
III. Experimental Protocols
Method A: LC-MS/MS with Carbocisteine-¹³C₃ Internal Standard
1. Sample Preparation (Solid Phase Extraction) [6][7]
-
To 500 µL of plasma, add 50 µL of Carbocisteine-¹³C₃ internal standard solution (25 µg/mL).
-
Add 50 µL of perchloric acid and vortex.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Load the supernatant onto an equilibrated MCX solid-phase extraction cartridge.
-
Wash the cartridge twice with a washing solution (0.2% formic acid in water).
-
Elute the analyte and internal standard with 1 mL of elution solution (2% ammonia (B1221849) in acetone).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of reconstitution solution (1% propionic anhydride (B1165640) in acetone).
2. LC-MS/MS Conditions [6]
-
LC System: High-Performance Liquid Chromatography system
-
Column: Luna 5u HILIC 200 A (150 x 4.6 mm)
-
Mobile Phase: Acetone : 0.5% Formic acid in water (40:60, v/v)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
MS/MS System: Tandem mass spectrometer
-
Ionization Mode: Not specified
-
MRM Transitions:
-
Carbocisteine: 234.20 → 142.20 m/z
-
Carbocisteine-¹³C₃: 237.40 → 143.20 m/z
-
Method B: LC-MS/MS with Rosiglitazone Internal Standard
1. Sample Preparation (Protein Precipitation) [8][9][10]
-
To 200 µL of plasma, add 25 µL of Rosiglitazone internal standard solution.
-
Add 700 µL of methanol (B129727) and vortex for 5 minutes.
-
Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.
-
Dilute 250 µL of the supernatant with 250 µL of dilution buffer (methanol and 0.5% formic acid, 20:80 v/v).
2. LC-MS/MS Conditions [8][9][10]
-
LC System: Shimadzu HPLC system
-
Column: Waters Symmetry Shield RP 8, 150 x 3.9 mm, 5 µm
-
Mobile Phase: Methanol : 0.5% Formic acid in water (40:60, v/v)
-
Flow Rate: 500 µL/min
-
Injection Volume: 5 µL
-
MS/MS System: Applied Biosystems API-3200 mass spectrometer
-
Ionization Mode: Positive ion spray
-
MRM Transitions:
-
Carbocisteine: 180.0 → 89.0 m/z
-
Rosiglitazone: 358.1 → 135.1 m/z
-
IV. Workflow Diagrams
Caption: Workflow for Method A using Solid Phase Extraction.
Caption: Workflow for Method B using Protein Precipitation.
V. Conclusion
This guide has presented a comparative overview of two validated analytical methods for Carbocisteine, highlighting the differences in their internal standards and sample preparation techniques. Method A, utilizing a stable isotope-labeled internal standard (Carbocisteine-¹³C₃), represents a robust approach that is generally preferred in bioanalysis to minimize variability. Method B, employing a structurally different internal standard (Rosiglitazone), offers a viable alternative.
Both methods have been shown to meet the acceptance criteria for validation as per ICH guidelines. The choice between these methods in a drug development setting would depend on factors such as the availability and cost of the internal standard, the required sensitivity and throughput of the assay, and the specific matrix effects encountered. Researchers and scientists are encouraged to consider the data presented herein to make informed decisions when developing and validating analytical methods for Carbocisteine and other pharmaceutical compounds.
References
- 1. database.ich.org [database.ich.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-validation of Carbocisteine quantification methods using different internal standards
The accurate quantification of Carbocisteine, a mucolytic drug, in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is paramount for a robust and reliable bioanalytical method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery and matrix effects.
This guide provides a comprehensive comparison of three different internal standards used for the quantification of Carbocisteine: a structurally unrelated compound (Rosiglitazone), a stable isotope-labeled analogue (Carbocisteine-¹³C₃), and a structurally related compound requiring derivatization (2-pyridylacetic acid). We will delve into the experimental protocols for each method and present a comparative analysis of their performance based on published validation data.
Experimental Protocols
A successful bioanalytical method relies on a well-defined and reproducible experimental protocol. Below are the detailed methodologies for Carbocisteine quantification using each of the three internal standards.
Method 1: Rosiglitazone as Internal Standard
This method utilizes a structurally unrelated compound, Rosiglitazone, as the internal standard. The sample preparation involves a straightforward protein precipitation.
Sample Preparation:
-
To 200 µL of human plasma, add 25 µL of Rosiglitazone internal standard solution.
-
Vortex for 20-30 seconds.
-
Add 700 µL of methanol (B129727) and vortex for 5 minutes to precipitate proteins.
-
Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.
-
Transfer 250 µL of the supernatant and dilute with 250 µL of a dilution buffer (methanol and 0.5% formic acid, 20:80 v/v).
-
Inject the final solution into the LC-MS/MS system.[1]
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: Waters Symmetry Shield RP8 (150 x 3.9 mm, 5 µm)[1]
-
Mobile Phase: Methanol and 0.5% formic acid solution (40:60, v/v)[1]
-
Flow Rate: 500 µL/min[1]
-
Injection Volume: 5 µL[1]
-
Ionization Mode: Positive Ion Mode[1]
-
MRM Transitions:
Method 2: Carbocisteine-¹³C₃ (Stable Isotope) as Internal Standard
This approach employs a stable isotope-labeled version of the analyte, Carbocisteine-¹³C₃, which is considered the gold standard for internal standards in mass spectrometry. The sample preparation involves solid-phase extraction (SPE).
Sample Preparation:
-
To 500 µL of plasma sample, add 50 µl of Carbocisteine-¹³C₃ internal standard solution (25µg/ml).
-
Add 50 µL of perchloric acid and vortex.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Load the supernatant onto an equilibrated MCX 30mg/cc SPE cartridge.
-
Wash the cartridge twice with a washing solution.
-
Elute the analyte and IS with 1 ml of elution solution.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of reconstitution solution.[2]
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: Luna 5u HILIC 200 A (150 x 4.6 mm)[2]
-
Mobile Phase: Acetone-M: Buffer-1 (40:60% v/v)[2]
-
MS Detector: Tandem Mass Spectrometer[2]
-
MRM Transitions:
Method 3: 2-pyridylacetic acid as Internal Standard
This method uses a structurally related compound, 2-pyridylacetic acid, as the internal standard. A key feature of this method is the derivatization step to improve the ionization efficiency of Carbocisteine.
Sample Preparation:
-
Perform protein precipitation of plasma samples using methanol.
-
Derivatize the extracted Carbocisteine and the 2-pyridylacetic acid internal standard with 10 M hydrochloric acid in methanol.[3]
Chromatographic and Mass Spectrometric Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI)[3]
-
Further details on the chromatographic and mass spectrometric conditions were not available in the referenced literature.
Quantitative Data Comparison
The performance of each method was evaluated based on key validation parameters. The following tables summarize the quantitative data for easy comparison.
Table 1: Linearity and Sensitivity
| Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Rosiglitazone | 50.0 - 6000.0[1] | 50.0[1] |
| Carbocisteine-¹³C₃ | 52,270 - 5,301,830 | 52,270 |
| 2-pyridylacetic acid | 100 - 20,000 | 20[3] |
Table 2: Accuracy and Precision
| Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Rosiglitazone | <15% (assumed based on standard validation guidelines) | <15% (assumed based on standard validation guidelines) |
| Carbocisteine-¹³C₃ | Not explicitly stated | Not explicitly stated |
| 2-pyridylacetic acid | < 7%[3] | < 7%[3] |
Table 3: Recovery and Matrix Effect
| Internal Standard | Mean Recovery of Carbocisteine (%) | Mean Recovery of IS (%) | Matrix Effect |
| Rosiglitazone | 77.9[1] | 83.3[1] | IS Normalized Matrix Factor: 1.01 |
| Carbocisteine-¹³C₃ | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| 2-pyridylacetic acid | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the cross-validation of Carbocisteine quantification methods using different internal standards.
References
A Head-to-Head Comparison of Carbocisteine-d3 and Carbocisteine-13C3 as Internal Standards in Bioanalytical Assays
In the realm of quantitative bioanalysis by mass spectrometry, the choice of a suitable internal standard is paramount to achieving accurate and reproducible results. For the analysis of Carbocisteine, a mucolytic agent, stable isotope-labeled (SIL) internal standards are the gold standard, offering a means to compensate for variability during sample preparation and analysis. The two most common SIL variants for Carbocisteine are the deuterated form, Carbocisteine-d3, and the carbon-13 enriched form, Carbocisteine-13C3. This guide provides a head-to-head comparison of these two internal standards, supported by available experimental data and established principles of bioanalytical method development.
While a direct comparative study performed under identical experimental conditions is not publicly available, this guide leverages data from a validated LC-MS/MS method utilizing Carbocisteine-13C3 and contrasts it with the known theoretical advantages and potential drawbacks of using deuterated internal standards like this compound.
Performance Data Comparison
The following table summarizes the key performance parameters for a validated bioanalytical method using Carbocisteine-13C3 as an internal standard. Due to the lack of publicly available, detailed validation data for a comparable method using this compound, a direct quantitative comparison is not possible. The table therefore includes a qualitative assessment for this compound based on general principles of stable isotope labeling.
| Performance Parameter | Carbocisteine-13C3 (Experimental Data) | This compound (Theoretical Considerations) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99[1] | Expected to be high (typically >0.99) |
| Accuracy (% Nominal) | Within-batch: 97.5% to 103.3%[2] | Expected to be within acceptable limits (e.g., 85-115%) |
| Precision (% CV) | Within-batch: ≤ 4.7%[2] | Expected to be within acceptable limits (e.g., <15%) |
| Recovery (%) | Analyte: 60.89%; Internal Standard: 68.24%[1] | Expected to be consistent and reproducible |
| Matrix Effect | Data not explicitly provided in the study[2] | Potential for differential matrix effects if chromatographic separation from the analyte occurs. |
| Isotope Effect | Minimal to none. Co-elution with the analyte is expected. | Potential for partial chromatographic separation from the analyte, which may affect accuracy. |
| Label Stability | High. The 13C label is not susceptible to back-exchange. | Generally stable, but deuterium (B1214612) labels on certain positions can be susceptible to back-exchange. |
Note: The experimental data for Carbocisteine-13C3 is derived from a specific validated LC-MS/MS method and may vary with different experimental conditions.
Experimental Protocols
The following is a detailed methodology for a validated LC-MS/MS assay for the quantification of Carbocisteine in human plasma using Carbocisteine-13C3 as an internal standard.
1. Sample Preparation:
-
Method: Solid Phase Extraction (SPE)
-
Procedure: A specific volume of human plasma is treated with the Carbocisteine-13C3 internal standard solution. The sample is then processed through an appropriate SPE cartridge to isolate the analyte and internal standard from matrix components.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system
-
Column: Luna 5u HILIC 200 A (150 x 4.6 mm)
-
Mobile Phase: A mixture of Acetone and a buffer solution (40:60% v/v)
-
Flow Rate: Not specified in the provided abstract.
-
Injection Volume: Not specified in the provided abstract.
3. Mass Spectrometric Conditions:
-
Instrument: Tandem Mass Spectrometer (MS/MS)
-
Ionization Mode: Not specified in the provided abstract.
-
Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification.
Visualizing the Workflow and Comparison
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for Carbocisteine quantification using a stable isotope-labeled internal standard.
References
Bioequivalence study of two Carbocisteine formulations using a deuterated internal standard
This guide provides a detailed comparison of the bioequivalence of two oral formulations of Carbocisteine, a mucolytic agent used in the treatment of respiratory disorders. The following analysis is based on a pivotal bioequivalence study that employed a robust analytical methodology utilizing a deuterated internal standard for accurate quantification of Carbocisteine in human plasma. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics.
Quantitative Data Summary
The bioequivalence of the two Carbocisteine formulations was assessed by comparing their key pharmacokinetic parameters in healthy adult human subjects under fasting conditions. The study was designed as an open-label, randomized, two-treatment, two-period, two-sequence, single-dose, crossover study. The results, including the geometric means for the test and reference formulations, the ratio of these means, and the 90% confidence intervals (CI), are summarized in the table below.
| Pharmacokinetic Parameter | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | Ratio (Test/Reference) [%] | 90% Confidence Interval |
| Cmax (µg/mL) | 5.6 | 5.8 | 96.55 | 89.8% to 111.2% |
| AUC0-t (µg·hr/mL) | 20.1 | 21.4 | 93.93 | - |
| AUC0-∞ (µg·hr/mL) | 22.8 | 23.9 | 95.40 | 92.3% to 121.0% |
| Tmax (hr) | 2.2 (Median) | 2.3 (Median) | - | - |
| t1/2 (hr) | 1.5 | 1.5 | - | - |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.
The 90% confidence intervals for the geometric mean ratios of Cmax and AUC0-∞ for the test and reference formulations fall within the widely accepted bioequivalence range of 80% to 125%.
Experimental Protocols
The methodologies employed in the bioequivalence study were designed to ensure the accuracy and reliability of the pharmacokinetic data.
Study Design and Subjects
A total of 58 healthy adult human subjects participated in this open-label, randomized, two-period, two-sequence, single-dose, crossover bioequivalence study.[1] The subjects were housed in a clinical facility from at least 11 hours pre-dose to 12 hours post-dose in each period.[1] The study protocol and informed consent documents were approved by an appropriate ethics committee.
Drug Administration and Blood Sampling
In each study period, subjects received a single oral dose of either the test or reference Carbocisteine formulation (375 mg capsule) under fasting conditions.[1] A total of 18 blood samples (5 mL each) were collected at the following time points: pre-dose (within 75 minutes before dosing) and at 0.25, 0.50, 0.75, 1.00, 1.25, 1.50, 1.75, 2.00, 2.33, 2.67, 3.00, 4.00, 5.00, 6.00, 8.00, 10.00, and 12.00 hours after drug administration.[1] Plasma samples were separated by centrifugation and stored at -70±15°C until analysis.[2]
Analytical Method: LC-MS/MS with a Deuterated Internal Standard
The concentration of Carbocisteine in human plasma was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Internal Standard: A deuterated stable isotope of Carbocisteine, Carbocisteine-13C3, was used as the internal standard to ensure high accuracy and precision.[1]
-
Sample Preparation: Sample preparation was accomplished using a solid-phase extraction technique.[1]
-
Chromatography: The processed samples were chromatographed on a Luna 5u HILIC 200 A (150 x 4.6 mm) column.[1] The mobile phase consisted of a mixture of Acetone-M and a buffer solution (40:60% v/v).[1]
-
Mass Spectrometry: The detection and quantification of Carbocisteine and its deuterated internal standard were performed using a mass spectrometer.[1] The analytical method was validated for a concentration range of 52.27 µg/mL to 5301.83 µg/mL in human plasma.[1]
Visual Representation of the Experimental Workflow
The following diagram illustrates the key stages of the bioequivalence study, from the initial screening of volunteers to the final pharmacokinetic analysis.
Caption: Workflow of the Carbocisteine bioequivalence study.
References
Performance characteristics of Carbocisteine-d3 as an internal standard compared to structural analogs
A comparative guide for researchers, scientists, and drug development professionals.
In the realm of quantitative bioanalysis by mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variability. This guide provides a comprehensive comparison of the performance characteristics of Carbocisteine-d3, a stable isotope-labeled (SIL) internal standard, against those of structural analogs for the quantification of Carbocisteine.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] this compound, being chemically identical to Carbocisteine with the exception of isotopic labeling, offers significant advantages over structural analogs, which may have different physicochemical properties. These differences can lead to variations in extraction efficiency, matrix effects, and chromatographic behavior, ultimately compromising the accuracy of the results.[2]
Performance Characteristics: A Head-to-Head Comparison
While a single study directly comparing this compound with a structural analog was not identified, a comparative analysis of data from separate studies using a SIL internal standard (Carbocisteine-13C3, which behaves similarly to this compound) and a structural analog (Rosiglitazone) highlights the superior performance of the isotopically labeled standard.
| Performance Metric | Carbocisteine-13C3 (SIL Internal Standard) | Rosiglitazone (Structural Analog Internal Standard) | Key Takeaway |
| Mean Recovery | 68.24%[3] | 83.33%[4] | While the structural analog shows higher recovery in this instance, the key advantage of a SIL is its ability to track the analyte's recovery more closely, leading to more accurate correction. |
| Analyte Recovery | 60.89%[3] | 77.91% (average)[4] | The closer recovery value of the SIL to the analyte suggests it better mimics the analyte's behavior during sample preparation. |
| Precision (%CV) | Analyte recovery %CV: 4.60%[3] | Not explicitly stated for recovery. | The low coefficient of variation for the analyte recovery when using a SIL indicates high precision and reproducibility. |
| Linearity Range | 52.27 µg/mL to 5301.83 µg/mL[3] | 50.000 ng/mL to 6000.000 ng/mL[4] | Both internal standards can be used in methods with a wide linear range. |
| Potential for Isotopic Exchange | Low with 13C, can be a concern with deuterium (B1214612) (d3) if not placed on a stable position.[1][5] | Not applicable. | Careful synthesis of this compound is crucial to avoid deuterium exchange with protons from the solvent.[1] |
| Chromatographic Co-elution | High likelihood of co-elution, though minor retention time shifts can occur due to the deuterium isotope effect.[6] | Different retention times are expected.[4][7] | Co-elution with the analyte allows the SIL to more effectively compensate for matrix effects at the point of ionization.[6] |
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the quantitative analysis of Carbocisteine in human plasma using an internal standard, from sample preparation to data acquisition.
Caption: Bioanalytical workflow for Carbocisteine quantification.
Detailed Experimental Protocols
The methodologies outlined below are based on validated bioanalytical methods for Carbocisteine and provide a framework for conducting comparative studies.
Method 1: Analysis of Carbocisteine using Carbocisteine-13C3 as Internal Standard[3]
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatography:
-
Column: Luna 5u HILIC 200 A (150 x 4.6 mm).
-
Mobile Phase: Acetone-M: Buffer-1 (40:60% v/v).
-
Diluent: Acetone-M: Water (90:10% v/v).
-
-
Mass Spectrometry:
-
Detection: MS Detector (specific parameters not detailed).
-
Internal Standard: Carbocisteine-13C3.
-
-
Validation Range: 52.27 µg/mL to 5301.83 µg/mL in human plasma.
Method 2: Analysis of Carbocisteine using Rosiglitazone as Internal Standard[4][8]
-
Sample Preparation: Protein precipitation.
-
Chromatography:
-
Column: Waters Symmetry Shield RP 8, 150 × 3.9 mm, 5 µ.
-
Mobile Phase: Methanol and 0.5% formic acid solution (40:60).
-
Flow Rate: 500 µl/min.
-
Injection Volume: 5 µl.
-
-
Mass Spectrometry:
-
Validation Range: 50.000 ng/mL to 6000.000 ng/mL in human plasma.[4][8]
-
Retention Times:
Conclusion: The Clear Advantage of this compound
The use of a stable isotope-labeled internal standard such as this compound is the preferred approach for the quantitative analysis of Carbocisteine. Its chemical and physical similarity to the analyte allows for more effective compensation for matrix effects and other sources of variability, leading to enhanced accuracy and precision.[9] While a well-chosen structural analog can provide adequate performance, the inherent advantages of a SIL internal standard make it the superior choice for robust and reliable bioanalytical method development in regulated environments.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative efficacy of Carbocisteine versus other mucolytics like N-acetylcysteine in preclinical models
In the landscape of mucolytic agents, Carbocisteine (S-carboxymethylcysteine) and N-acetylcysteine (NAC) are two of the most widely studied and clinically utilized compounds. While both aim to alleviate mucus hypersecretion and its consequences in respiratory diseases, their mechanisms of action and ultimate efficacy profiles exhibit notable differences at the preclinical level. This guide provides a comparative analysis of their performance in preclinical models, supported by experimental data, detailed protocols, and visual summaries of key biological pathways and workflows.
Quantitative Comparison of Efficacy
The following table summarizes the comparative effects of Carbocisteine and N-acetylcysteine on key pathological markers in preclinical models of respiratory disease. The data is compiled from studies on cigarette smoke extract (CSE)-induced cellular models, which mimic the inflammatory and oxidative stress conditions seen in chronic obstructive pulmonary disease (COPD).
| Parameter | Preclinical Model | Carbocisteine Effect | N-acetylcysteine Effect | Reference |
| Mucus Production (MUC5AC Expression) | Human Bronchial Epithelial Cells (BEAS-2B) + CSE | Significant Reduction | Significant Reduction | |
| Inflammation (IL-8 Release) | BEAS-2B Cells + CSE | Significant Reduction | Significant Reduction | |
| Oxidative Stress (Intracellular ROS) | BEAS-2B Cells + CSE | Significant Reduction | Significant Reduction | |
| Cellular Senescence (p21 Expression) | BEAS-2B Cells + CSE | Significant Reduction | Significant Reduction | |
| EGFR Activation | BEAS-2B Cells + CSE | Inhibition | Inhibition | |
| MAPK (ERK, JNK, p38) Activation | BEAS-2B Cells + CSE | Inhibition | Inhibition | |
| NF-κB Activation | BEAS-2B Cells + CSE | Inhibition | Inhibition | |
| Antioxidant Response (Nrf2 Activation) | BEAS-2B Cells + CSE | Upregulation | Upregulation | |
| Airway Inflammation (Neutrophil Count) | Mouse Model of LPS-induced Lung Injury | Significant Reduction | Significant Reduction | |
| Lung Edema | Mouse Model of LPS-induced Lung Injury | Significant Reduction | Significant Reduction | |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Mouse Model of LPS-induced Lung Injury | Significant Reduction | Significant Reduction |
Signaling Pathway Modulation
Carbocisteine and N-acetylcysteine exert their effects by modulating key intracellular signaling pathways involved in inflammation, oxidative stress, and mucus production. A central pathway affected by both compounds is the Epidermal Growth Factor Receptor (EGFR) cascade, which is often activated by stimuli like cigarette smoke extract and leads to downstream inflammatory and hypersecretory responses.
Safety Operating Guide
Proper Disposal of Carbocisteine-d3: A Guide for Laboratory Professionals
The proper disposal of Carbocisteine-d3, a deuterated form of Carbocisteine, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Pre-Disposal and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1][2][3] Work should be conducted in a well-ventilated area or outdoors to avoid inhalation of any dust or fumes.[1][3] In case of skin contact, wash the affected area thoroughly with soap and water.[1][3] If eye contact occurs, rinse cautiously with water for several minutes.[1][3]
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1][2] Always adhere to local, state, and federal regulations regarding chemical waste disposal.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials in a suitable, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Spill Management :
-
Disposal of Empty Containers :
-
Alternative Disposal for Small Quantities (if permitted) :
-
For very small residual amounts, and only if permitted by local regulations and your institution's policies, the following procedure for household drug disposal may be adapted. However, disposal through a licensed waste handler is the preferred method for laboratory waste.
-
Mix the this compound with an undesirable substance such as used coffee grounds, dirt, or cat litter.[6][7] This makes the compound less appealing to children and pets and unrecognizable to individuals who might go through the trash.[6][7][8]
-
Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.[6][7][8]
-
Crucially, do not flush this compound down the toilet or pour it into drains. [1][5][9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Quantitative Data Summary
No quantitative data regarding disposal limits or concentrations were found in the search results. Disposal procedures are based on qualitative guidelines and regulatory requirements.
| Parameter | Guideline |
| Primary Disposal Method | Approved Waste Disposal Plant[1][2] |
| Spill Cleanup | Sweep/shovel into suitable containers[1] |
| Household Disposal (if permitted) | Mix with undesirable substance, seal, and trash[6][7][8] |
| Forbidden Disposal Method | Do not empty into drains or flush[1][5][9] |
References
- 1. fishersci.com [fishersci.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. moehs.com [moehs.com]
- 5. biosynth.com [biosynth.com]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
